Ethyl dodecylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6268-50-4 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
ethyl N-dodecylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)18-4-2/h3-14H2,1-2H3,(H,16,17) |
InChI Key |
RMWSIPOCOLVAQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Dodecylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl dodecylcarbamate, a long-chain aliphatic carbamate. The document details the most common and accessible synthetic routes, providing in-depth experimental protocols and relevant quantitative data. The information presented is intended to enable researchers and professionals in the fields of chemistry and drug development to successfully synthesize and characterize this compound.
Introduction
This compound belongs to the carbamate class of organic compounds, characterized by the presence of a carbamate functional group (-NHCOO-). These compounds and their derivatives are of significant interest in various industrial and research applications, including their use as intermediates in organic synthesis, as protecting groups, and in the development of pharmaceuticals and agrochemicals. The long dodecyl chain imparts lipophilic properties to the molecule, making it a subject of interest in areas requiring specific solubility and biological interaction profiles. This guide focuses on practical and reproducible methods for its laboratory-scale synthesis.
Synthetic Pathways
Several synthetic routes can be employed for the preparation of this compound. The most common and well-established methods include:
-
Reaction of Dodecylamine with Ethyl Chloroformate: This is a widely used and reliable method for forming the carbamate linkage. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reaction of Dodecyl Isocyanate with Ethanol: This is another efficient method for carbamate synthesis. The highly reactive isocyanate group readily undergoes addition with the hydroxyl group of ethanol. This method avoids the formation of acidic byproducts.
-
Reaction of Dodecylamine with Diethyl Carbonate: This method offers a greener alternative to the use of chloroformates and isocyanates. The reaction is typically carried out at elevated temperatures and may require a catalyst.
-
Three-Component Coupling Reaction: Modern synthetic approaches involve the coupling of an amine (dodecylamine), carbon dioxide, and an electrophile (ethyl halide). These methods often utilize specific catalysts and offer high atom economy.
This guide will provide a detailed experimental protocol for the most accessible and frequently utilized method: the reaction of dodecylamine with ethyl chloroformate.
Experimental Protocol: Synthesis of this compound from Dodecylamine and Ethyl Chloroformate
This protocol is adapted from established procedures for the synthesis of similar N-alkyl carbamates.
3.1. Materials and Equipment
| Material/Equipment | Specifications |
| Dodecylamine | ≥98% purity |
| Ethyl chloroformate | ≥97% purity |
| Sodium Hydroxide (NaOH) | Pellets or solution (e.g., 2 M) |
| Diethyl ether (or Dichloromethane) | Anhydrous |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous |
| Hydrochloric Acid (HCl) | 1 M solution |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Brine (saturated NaCl solution) | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel |
| NMR spectrometer | For product characterization |
| IR spectrometer | For product characterization |
| Mass spectrometer | For product characterization |
3.2. Reaction Scheme
Caption: Reaction of Dodecylamine with Ethyl Chloroformate.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dodecylamine (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane (approximately 5-10 mL per gram of amine). Cool the flask in an ice bath to 0 °C.
-
Addition of Base: To the cooled solution, add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Addition of Ethyl Chloroformate: While vigorously stirring the biphasic mixture at 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the dodecylamine spot.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified this compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and related long-chain carbamates based on literature precedents. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Dodecylamine | 1.0 eq | General Procedure |
| Ethyl Chloroformate | 1.0 - 1.2 eq | General Procedure |
| Base (e.g., NaOH, Et₃N) | 1.0 - 1.5 eq | General Procedure |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | General Procedure |
| Reaction Time | 1 - 5 hours | General Procedure |
| Product Information | ||
| Yield | 80 - 95% | Expected for this reaction type |
| Molecular Formula | C₁₅H₃₁NO₂ | |
| Molecular Weight | 257.42 g/mol | |
| Appearance | White to off-white solid or oil | |
| ¹H NMR (CDCl₃, δ) | ~4.1 (q, 2H, -OCH₂CH₃), ~3.1 (q, 2H, -NHCH₂-), ~2.2 (t, 3H, -OCH₂CH₃), ~1.5 (m, 2H), ~1.2 (s, 18H), ~0.9 (t, 3H, -CH₃) | Predicted |
| ¹³C NMR (CDCl₃, δ) | ~157 (C=O), ~60 (-OCH₂CH₃), ~42 (-NHCH₂-), ~32, ~30, ~29 (multiple), ~27, ~23, ~14 (CH₃) | Predicted |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1690 (C=O stretch), ~1540 (N-H bend), ~1250 (C-O stretch) | Predicted |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Safety Considerations
-
Dodecylamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethyl Chloroformate: Highly toxic, corrosive, and lachrymatory. It should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.
-
Solvents: Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.
Conclusion
The synthesis of this compound can be reliably achieved through the reaction of dodecylamine with ethyl chloroformate. This guide provides a detailed protocol and essential data to aid researchers in the successful preparation and characterization of this long-chain carbamate. The presented workflow is robust and can be adapted for the synthesis of other related N-alkyl carbamates. Careful adherence to the experimental procedure and safety precautions is crucial for obtaining a high yield of the pure product.
The Enigmatic Mechanism of Action of Ethyl Dodecylcarbamate: A Technical Whitepaper
Disclaimer: Scientific literature extensively covers the biological activities of various carbamate compounds. However, specific research on the mechanism of action of ethyl dodecylcarbamate is not publicly available. This document, therefore, presents a hypothesized mechanism of action based on the known activities of structurally related carbamates. The experimental data and protocols provided are illustrative examples based on common methodologies in the field and should be understood as hypothetical until validated by direct experimental evidence for this compound.
Executive Summary
This compound, a molecule combining the structural features of a classic carbamate with a long lipophilic alkyl chain, presents a unique pharmacological profile that remains to be fully elucidated. This whitepaper synthesizes the known biological activities of analogous carbamate compounds to propose a plausible, albeit hypothetical, mechanism of action for this compound. We postulate a multi-faceted mechanism involving potential disruption of cellular membranes due to its amphiphilic nature, possible inhibition of enzymatic targets in a manner distinct from traditional carbamates, and the induction of cellular stress pathways. This document provides a framework for future research, outlining potential experimental approaches to validate these hypotheses.
Proposed Mechanism of Action: A Multi-Pronged Hypothesis
The unique structure of this compound, featuring a polar carbamate head and a nonpolar 12-carbon tail, suggests a mechanism of action that may differ significantly from smaller, more water-soluble carbamates. We propose a primary mechanism centered on its amphiphilic properties, leading to the disruption of cellular membrane integrity and function.
Disruption of Cellular Membranes
The dodecyl chain of this compound is expected to readily intercalate into the lipid bilayers of cellular and organellar membranes. This insertion could disrupt the fluidity and integrity of the membrane, leading to a cascade of downstream effects:
-
Altered Ion Channel and Transporter Function: The perturbation of the lipid environment can allosterically modulate the function of embedded ion channels and transporters, leading to dysregulation of ion homeostasis.
-
Increased Membrane Permeability: Significant membrane disruption could lead to increased permeability, causing leakage of cellular contents and dissipation of critical ion gradients.
-
Induction of Apoptotic Pathways: Severe membrane stress is a known trigger for apoptosis. Disruption of the mitochondrial membrane, in particular, can lead to the release of cytochrome c and the activation of the caspase cascade.
Caption: Hypothetical membrane disruption pathway for this compound.
Potential for Novel Enzyme Inhibition
While many small carbamates are known inhibitors of acetylcholinesterase, the bulky dodecyl group of this compound may sterically hinder its access to the active site of this enzyme. However, the lipophilic tail could facilitate its interaction with other enzymatic targets, particularly those with hydrophobic binding pockets or those associated with cellular membranes. Potential targets could include lipases, kinases, or other signaling proteins where the dodecyl chain can act as an anchor, allowing the carbamate moiety to interact with the active or allosteric sites.
Illustrative Quantitative Data (Hypothetical)
The following tables present hypothetical data that would be necessary to characterize the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) |
| HEK293 | MTT | 24 | 45.2 |
| HeLa | MTT | 24 | 33.8 |
| Jurkat | Trypan Blue Exclusion | 24 | 21.5 |
| HEK293 | MTT | 48 | 28.7 |
| HeLa | MTT | 48 | 19.1 |
| Jurkat | Trypan Blue Exclusion | 48 | 12.3 |
Table 2: Enzyme Inhibition Profile of this compound (Hypothetical)
| Enzyme | Assay Type | Substrate | IC50 (µM) |
| Acetylcholinesterase | Ellman's Reagent | Acetylthiocholine | > 100 |
| Fatty Acid Synthase | NADPH Depletion | Acetyl-CoA, Malonyl-CoA | 15.6 |
| Protein Kinase C | Phosphorylation Assay | ATP, Substrate Peptide | 38.2 |
Proposed Experimental Protocols
To investigate the hypothesized mechanism of action, a series of well-defined experiments would be required.
Protocol: Membrane Permeability Assay (Propidium Iodide Staining)
-
Cell Culture: Plate cells (e.g., HeLa) in a 96-well black, clear-bottom plate at a density of 1 x 104 cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for membrane permeabilization (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the plate for the desired time points (e.g., 4, 12, 24 hours) at 37°C and 5% CO2.
-
Staining: Add 5 µL of a 1 mg/mL propidium iodide stock solution to each well.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.
-
Data Analysis: Normalize the fluorescence values to the vehicle control and plot the dose-response curve to determine the EC50 for membrane permeabilization.
Caption: Experimental workflow for the propidium iodide membrane permeability assay.
Conclusion and Future Directions
The mechanism of action of this compound remains an open question. The hypotheses presented in this whitepaper, centered on membrane disruption and potential interactions with novel enzymatic targets, provide a logical starting point for investigation. Future research should focus on validating these hypotheses through rigorous in vitro and in cellulo experimentation. A deeper understanding of the molecular interactions of this compound will be crucial for any potential therapeutic development or toxicological assessment.
Toxicological Profile of Ethyl Dodecylcarbamate: A Technical Guide
Introduction
Ethyl dodecylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid. While many carbamates are known for their use as pesticides and their mechanism of action as cholinesterase inhibitors, the toxicological properties of long-chain alkyl carbamates like this compound are not well-characterized.[1][2][3] The presence of a long dodecyl (C12) alkyl chain can significantly influence the physicochemical properties of the molecule, such as its lipophilicity, which in turn can affect its absorption, distribution, metabolism, excretion, and overall toxicity profile.
General Toxicological Profile of Carbamates
The primary mechanism of toxicity for many carbamates, particularly those used as insecticides, is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][2][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.
Key toxicological effects associated with carbamate exposure include:
-
Neurotoxicity: Effects on the nervous system are paramount, leading to symptoms such as dizziness, headache, nausea, and in severe cases, convulsions and respiratory depression.[2][5]
-
Acute Toxicity: Carbamates can be absorbed through ingestion, inhalation, and dermal contact.[1][2] The onset of symptoms is typically rapid.[1]
-
Oxidative Stress: Some studies suggest that carbamate compounds can induce oxidative stress and disrupt cellular redox balance, potentially through modulation of the Nrf2 signaling pathway.[6][7]
It is crucial to note that the toxicity of carbamates can vary significantly based on their specific chemical structure.
Quantitative Toxicological Data
Due to the absence of specific studies on this compound, the following tables are presented as a template to be populated as data becomes available. For context, data on other carbamates would be inserted here.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat (placeholder) | Oral | Data not available | - |
| LD50 | Rabbit (placeholder) | Dermal | Data not available | - |
| LC50 | Rat (placeholder) | Inhalation | Data not available | - |
Table 2: Repeated Dose Toxicity Data
| Study Duration | Species | Route of Administration | NOAEL | LOAEL | Target Organs | Reference |
| 28-day (placeholder) | Rat (placeholder) | Oral | Data not available | Data not available | Data not available | - |
| 90-day (placeholder) | Rat (placeholder) | Oral | Data not available | Data not available | Data not available | - |
Table 3: Genotoxicity Data
| Assay | Test System | Concentration/Dose | Result | Reference |
| Ames Test (placeholder) | S. typhimurium | Data not available | Data not available | - |
| In vitro Chromosomal Aberration (placeholder) | Human lymphocytes | Data not available | Data not available | - |
| In vivo Micronucleus (placeholder) | Mouse bone marrow | Data not available | Data not available | - |
Table 4: Other Toxicological Endpoints
| Endpoint | Species/Test System | Result | Reference |
| Skin Sensitization (placeholder) | Guinea Pig | Data not available | - |
| Carcinogenicity (placeholder) | Rat (2-year bioassay) | Data not available | - |
| Reproductive/Developmental Toxicity (placeholder) | Rat | Data not available | - |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available. The following is a generalized protocol for an acute oral toxicity study based on OECD Guideline 423.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and water ad libitum.
-
Dose Administration: The test substance, this compound, is administered orally by gavage in a single dose. The dose is adjusted based on the body weight of the animal. A stepwise procedure is used with a starting dose based on available information.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.
Proposed Toxicological Assessment Workflow
Given the lack of existing data, a structured approach is necessary to characterize the toxicological profile of this compound. The following diagram illustrates a proposed workflow.
Caption: Proposed workflow for the toxicological assessment of this compound.
Conclusion and Data Gaps
There is a significant lack of publicly available toxicological data for this compound. While the general toxicology of carbamates provides a starting point for hazard identification, the unique structural features of this compound, namely the long alkyl chain, necessitate a full suite of toxicological studies to adequately characterize its potential risks to human health. The proposed assessment workflow provides a roadmap for systematically generating the necessary data to perform a comprehensive risk assessment. Future research should focus on conducting the studies outlined in this guide to fill the existing data gaps.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. journals.flvc.org [journals.flvc.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdsearchlight.com [mdsearchlight.com]
- 6. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl Dodecylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of ethyl dodecylcarbamate. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines predicted spectroscopic data based on its chemical structure with generalized, detailed experimental protocols for its analysis. This approach offers a robust framework for researchers and scientists engaged in the characterization of long-chain alkyl carbamates.
Introduction to this compound and its Spectroscopic Characterization
This compound is an organic molecule belonging to the carbamate class of compounds, characterized by the presence of a carbamate functional group (-NHCOO-). Its structure consists of an ethyl ester group and a long, twelve-carbon alkyl chain (dodecyl group) attached to the nitrogen atom. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of such compounds in research and drug development. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values observed for the constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.8 - 5.2 | Broad Singlet | 1H | N-H |
| 4.0 - 4.2 | Quartet | 2H | O-CH₂ -CH₃ |
| 3.0 - 3.2 | Triplet | 2H | N-CH₂ -(CH₂)₁₀-CH₃ |
| 1.4 - 1.6 | Multiplet | 2H | N-CH₂-CH₂ -(CH₂)₉-CH₃ |
| 1.2 - 1.4 | Multiplet | 18H | N-(CH₂)₂-(CH₂)₉ -CH₃ |
| 1.1 - 1.3 | Triplet | 3H | O-CH₂-CH₃ |
| 0.8 - 0.9 | Triplet | 3H | N-(CH₂)₁₁-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~156 - 158 | Quaternary | C =O (Carbamate) |
| ~60 - 62 | Methylene | O -CH₂-CH₃ |
| ~41 - 43 | Methylene | N -CH₂-(CH₂)₁₀-CH₃ |
| ~32 - 34 | Methylene | N-CH₂-CH₂ -(CH₂)₉-CH₃ |
| ~29 - 30 | Methylene | N-(CH₂)₂-(CH₂)₉ -CH₃ |
| ~26 - 28 | Methylene | N-(CH₂)₁₀-CH₂ -CH₃ |
| ~22 - 24 | Methylene | N-(CH₂)₉-CH₂ -CH₂-CH₃ |
| ~14 - 15 | Methyl | O-CH₂-CH₃ |
| ~13 - 14 | Methyl | N-(CH₂)₁₁-CH₃ |
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 | Medium, Broad | N-H Stretch | Carbamate |
| 2950 - 2850 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1690 - 1710 | Strong | C=O Stretch | Carbamate |
| ~1520 - 1540 | Medium | N-H Bend | Carbamate |
| ~1250 | Medium | C-O Stretch | Carbamate |
| ~1050 | Medium | C-N Stretch | Carbamate |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Type | Notes |
| 243.22 | [M]⁺ | Molecular Ion |
| 244.22 | [M+1]⁺ | Isotopic Peak |
| Various | [M - fragments]⁺ | Fragmentation pattern will depend on ionization energy. Common fragments would arise from cleavage of the alkyl chain and the carbamate group. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.
-
Solid Sample (KBr Pellet): If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
-
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, or coupled with Gas Chromatography or Liquid Chromatography).
-
Ionization: Utilize an appropriate ionization technique.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation.
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): "Soft" ionization techniques that are suitable for less volatile or thermally labile compounds and often result in a prominent molecular ion peak with less fragmentation.
-
-
Mass Analysis: Use a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for FT-IR and Mass Spectrometry analysis.
Conclusion
An In-depth Technical Guide on the Molecular Structure of Ethyl Dodecylcarbamate
Introduction
Ethyl dodecylcarbamate is an organic compound belonging to the carbamate class of molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. The general structure of a carbamate is R₂NC(O)OR'. In the case of Ethyl N-dodecylcarbamate, the ethyl group is attached to the oxygen atom, and a dodecyl group is attached to the nitrogen atom. Carbamates are of significant interest in medicinal chemistry and drug development due to their role as peptide bond surrogates, which can enhance the metabolic stability and cell permeability of drug candidates.[1][2] They are also widely used in the agricultural and polymer industries.[2][3] This guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a plausible synthetic route for Ethyl N-dodecylcarbamate.
Molecular Structure and Chemical Identity
The most probable structure for "this compound" is Ethyl N-dodecylcarbamate . This nomenclature indicates an ethyl ester of N-dodecylcarbamic acid.
Molecular Formula: C₁₅H₃₁NO₂
Structure:
A diagram of the molecular structure is provided below:
Caption: Molecular structure of Ethyl N-dodecylcarbamate.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of Ethyl N-dodecylcarbamate. These values are extrapolated from data available for shorter-chain N-alkyl carbamates and related long-chain alkyl compounds.
| Property | Estimated Value | Notes |
| Molecular Weight | 257.44 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Long-chain alkyl compounds are typically solid at room temperature. |
| Melting Point | 50 - 70 °C | Expected to be higher than shorter-chain analogs like ethyl N-ethylcarbamate. |
| Boiling Point | > 300 °C | Expected to be significantly higher than shorter-chain analogs due to the long alkyl chain. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The long hydrophobic dodecyl chain will dominate the solubility properties. |
| LogP (Octanol-Water Partition Coefficient) | ~6.0 | Estimated based on the contribution of the long alkyl chain. |
Proposed Synthesis Protocol
A common and effective method for the synthesis of N-alkylated carbamates is the reaction of an amine with a chloroformate.[4][5][6] This method is generally high-yielding and proceeds under mild conditions.
Reaction: Dodecylamine reacts with ethyl chloroformate in the presence of a base to yield Ethyl N-dodecylcarbamate and a hydrochloride salt of the base.
Reaction Scheme:
Detailed Experimental Methodology
Materials:
-
Dodecylamine
-
Ethyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dodecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl N-dodecylcarbamate.
A diagram illustrating this synthetic workflow is provided below:
Caption: Experimental workflow for the synthesis of Ethyl N-dodecylcarbamate.
Spectroscopic Characterization (Predicted)
While no experimental spectra for Ethyl N-dodecylcarbamate are available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~0.88 ppm (triplet, 3H): Terminal methyl group of the dodecyl chain.
-
δ ~1.26 ppm (broad multiplet, 20H): Methylene protons of the dodecyl chain.
-
δ ~3.15 ppm (quartet, 2H): Methylene protons adjacent to the nitrogen atom.
-
δ ~1.24 ppm (triplet, 3H): Methyl protons of the ethyl group.
-
δ ~4.10 ppm (quartet, 2H): Methylene protons of the ethyl group.
-
δ ~4.70 ppm (broad singlet, 1H): NH proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~14.1 ppm: Terminal methyl carbon of the dodecyl chain.
-
δ ~22.7 - 31.9 ppm: Methylene carbons of the dodecyl chain.
-
δ ~41.5 ppm: Methylene carbon adjacent to the nitrogen.
-
δ ~14.5 ppm: Methyl carbon of the ethyl group.
-
δ ~60.5 ppm: Methylene carbon of the ethyl group.
-
δ ~157.0 ppm: Carbonyl carbon.
IR (Infrared) Spectroscopy:
-
~3300 cm⁻¹: N-H stretching vibration.
-
~2920 and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.
-
~1690 cm⁻¹: C=O (carbonyl) stretching vibration.
-
~1540 cm⁻¹: N-H bending vibration.
-
~1250 cm⁻¹: C-O stretching vibration.
Mass Spectrometry (MS):
-
[M]+: The molecular ion peak would be expected at m/z = 257.44.
-
Fragmentation: Common fragmentation patterns would involve cleavage of the alkyl chains and the carbamate group.
Conclusion
Ethyl N-dodecylcarbamate, while not a widely documented compound, can be logically characterized based on the established principles of organic chemistry and the known properties of its structural analogs. Its synthesis is predicted to be straightforward using common laboratory reagents and techniques. The estimated physicochemical and spectroscopic data provided in this guide offer a valuable resource for researchers and drug development professionals who may be interested in synthesizing and evaluating this and other long-chain N-alkyl carbamates for various applications. Further experimental work is required to validate these predictions and fully elucidate the properties of this molecule.
References
In-depth Technical Guide: Ethyl Carbamate
Disclaimer: The CAS number for "ethyl dodecylcarbamate" could not be located in available chemical databases. Consequently, this technical guide focuses on the well-characterized and structurally related compound, ethyl carbamate (CAS No. 51-79-6), also known as urethane. This document serves as a representative technical guide for a carbamate ester, providing the requested in-depth information for researchers, scientists, and drug development professionals.
Introduction
Ethyl carbamate is an organic compound with the formula CH₃CH₂OC(O)NH₂. It is the ethyl ester of carbamic acid and exists as a white crystalline solid.[1][2] Historically, it was used as an antineoplastic agent for diseases like multiple myeloma, but this application was discontinued upon discovery of its carcinogenic properties in 1943.[1] Today, its primary use in a research setting is as a long-acting anesthetic for laboratory animals.[1] It also naturally occurs in fermented foods and alcoholic beverages, which has led to regulatory monitoring of its levels.[1][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of ethyl carbamate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 51-79-6 | [1][2] |
| Molecular Formula | C₃H₇NO₂ | [1][2] |
| Molecular Weight | 89.09 g/mol | [1][2] |
| Appearance | White crystalline solid or powder | [1][2] |
| Melting Point | 46-52 °C | [2] |
| Boiling Point | 182-185 °C | [1] |
| Density | 1.056 g/cm³ | [1] |
| Solubility in Water | 0.480 g/cm³ at 15 °C | [1] |
| log P | -0.190 | [1] |
| Vapor Pressure | 1.3 kPa at 78 °C | [1] |
Synthesis of Ethyl Carbamate
Several methods for the synthesis of ethyl carbamate have been reported. Two common laboratory-scale procedures are detailed below.
Synthesis from Urea and Ethanol
This method involves the reaction of urea with an excess of ethanol at elevated temperatures.
Experimental Protocol:
-
Reaction Setup: A mixture of urea and ethanol is heated in a sealed reaction vessel. The molar ratio of ethanol to urea can range from 1:1 to 20:1.[5]
-
Catalyst: A metal oxide catalyst, such as TiO₂/SiO₂, can be employed to improve the reaction yield.[6]
-
Reaction Conditions: The reaction is typically carried out at a temperature of 100-200 °C and a pressure of 0.1-2.0 MPa for 1-12 hours.[5]
-
Work-up and Purification: After the reaction, the excess ethanol is removed by distillation. The resulting crude ethyl carbamate can be purified by recrystallization or distillation under reduced pressure.
Synthesis from Ethyl Chloroformate and Ammonia
This method involves the reaction of ethyl chloroformate with ammonia.
Experimental Protocol:
-
Reaction Setup: A solution of ethyl chloroformate in an inert solvent (e.g., ether) is cooled in an ice bath.
-
Reagent Addition: Aqueous ammonia is added dropwise to the stirred solution of ethyl chloroformate, maintaining the temperature below 10°C.
-
Reaction Completion: The reaction mixture is stirred for a period to ensure complete reaction.
-
Work-up and Purification: The organic layer is separated, washed with water, and dried over an anhydrous drying agent. The solvent is then removed under reduced pressure, and the resulting ethyl carbamate can be purified by distillation or recrystallization.
Applications in Research and Drug Development
While its clinical use has been discontinued due to toxicity, ethyl carbamate remains a valuable tool in preclinical research.
-
Animal Anesthesia: It is widely used as a long-acting anesthetic in animal experiments, particularly in rodents.[1] An advantage is its minimal depression of neuronal activity in the cortex compared to other anesthetics like isoflurane.[1]
-
Carcinogenesis Research: Due to its well-established carcinogenic properties, ethyl carbamate is often used as a model compound in cancer research to study mechanisms of tumorigenesis.[1][3][7]
-
Precursor in Chemical Synthesis: It serves as a precursor in the synthesis of other organic molecules.[2]
Biological Activity and Mechanism of Action
The primary biological activities of concern for ethyl carbamate are its anesthetic and carcinogenic effects.
Anesthetic Mechanism
The exact mechanism of its anesthetic action is not fully elucidated but is thought to involve modulation of neurotransmitter systems.
Carcinogenic Mechanism
The carcinogenicity of ethyl carbamate is mediated by its metabolic activation.[8] The primary pathway involves the following steps:
-
Oxidation: Ethyl carbamate is oxidized by cytochrome P450 enzymes, particularly CYP2E1, to vinyl carbamate.[8]
-
Epoxidation: Vinyl carbamate is further metabolized to the highly reactive vinyl carbamate epoxide.[8]
-
DNA Adduct Formation: Vinyl carbamate epoxide can covalently bind to DNA, forming etheno-DNA adducts. These adducts are promutagenic and are believed to be the primary initiating event in ethyl carbamate-induced carcinogenesis.[8]
References
- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Carbamate Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Carbamate compounds, characterized by the -OC(O)N< functional group, represent a versatile and highly valuable class of molecules in modern medicinal chemistry. Their unique structural and electronic properties, including their role as a stable bioisostere of the amide bond, have led to their incorporation into a wide array of therapeutic agents.[1][2][3] This technical guide provides an in-depth literature review of carbamate compounds, covering their synthesis, mechanism of action, and applications in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Synthesis of Carbamate Compounds
The synthesis of carbamates can be broadly categorized into traditional and modern methods. The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and tolerance of other functional groups in the starting materials.
Traditional Synthetic Methods
Classical methods for carbamate synthesis often involve the use of phosgene or its derivatives, or rearrangement reactions.[4][5]
-
From Isocyanates: The reaction of an alcohol or phenol with an isocyanate is a direct and widely used method for the synthesis of N-substituted carbamates. This reaction is typically efficient and proceeds under mild conditions.
-
From Chloroformates: Alkyl or aryl chloroformates react with primary or secondary amines to yield carbamates. This is a versatile method that allows for a wide range of substituents on both the nitrogen and oxygen atoms of the carbamate.
-
Curtius Rearrangement: The thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped by an alcohol or phenol, provides a route to carbamates from carboxylic acids.[4]
-
Hofmann Rearrangement: This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate that can be trapped by an alcohol to form a carbamate.[5]
A general workflow for these traditional synthetic approaches is illustrated below.
Modern Synthetic Methods
More recent methods for carbamate synthesis focus on avoiding hazardous reagents like phosgene and employing more environmentally benign conditions.
-
Carbon Dioxide-Based Methods: The use of carbon dioxide as a C1 source for carbamate synthesis is an attractive green alternative. This can involve the reaction of CO2 with amines and alcohols in the presence of a suitable catalyst and dehydrating agent.
-
Catalytic Carbonylation: Transition metal-catalyzed carbonylation of amines and alcohols offers another phosgene-free route to carbamates.
Detailed Experimental Protocol: Synthesis of Felbamate
Felbamate is an anti-epileptic drug that contains two carbamate moieties. The following is a representative, generalized protocol for its synthesis.
Step 1: Synthesis of 2-phenyl-1,3-propanediol monocarbamate
-
To a solution of 3-hydroxy-2-phenylpropyl carbamate (1.0 g, 5 mmol) and triethylamine (1.2 molar equivalents) in dichloromethane (15 ml), add phenyl chloroformate (1.1 molar equivalents) at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 ml) and water (20 ml).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of Felbamate (2-phenyl-1,3-propanediol dicarbamate) [1]
-
React ethyl chloroformate with ammonia to generate ethyl carbamate.[1]
-
The resulting ethyl carbamate undergoes a reaction with a quaternary ammonium salt to produce felbamate.[1]
Note: Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for each specific synthesis.
Mechanism of Action of Carbamate Inhibitors
A significant number of carbamate-containing drugs exert their therapeutic effect by inhibiting key enzymes. A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Acetylcholinesterase Inhibition
Carbamate inhibitors of AChE are classified as reversible or "pseudo-irreversible" inhibitors. They act by carbamoylating the serine residue in the active site of the enzyme, rendering it inactive. The general mechanism involves the following steps:
-
Binding: The carbamate inhibitor binds to the active site of AChE.
-
Carbamoylation: The hydroxyl group of the active site serine attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate and the release of the alcohol or phenol leaving group.
-
Decarbamoylation: The carbamoylated enzyme is then hydrolyzed, regenerating the active enzyme. The rate of this hydrolysis determines the duration of inhibition. For "pseudo-irreversible" inhibitors, this decarbamoylation step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is another important enzyme target for carbamate inhibitors. FAAH is responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH by carbamates leads to an increase in the levels of these endogenous signaling lipids, which can have therapeutic effects in pain, anxiety, and other neurological disorders. The mechanism of FAAH inhibition by carbamates is similar to that of AChE, involving the carbamoylation of a catalytic serine residue in the enzyme's active site.
Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a generalized protocol for determining the in vitro inhibition of acetylcholinesterase using the colorimetric method developed by Ellman.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a stock solution of the carbamate inhibitor in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a solution of acetylcholinesterase (AChE) at a concentration of 1 U/mL in the phosphate buffer.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[6]
-
Add 10 µL of the stock solution of the carbamate inhibitor (or solvent for the control).[6]
-
Add 10 µL of the AChE solution (1 U/mL).[6]
-
Incubate the plate for 10 minutes at 25 °C.[6]
-
After incubation, add 10 µL of the 10 mM DTNB solution to each well.[6]
-
Initiate the reaction by adding 10 µL of the 14 mM ATCI solution.[6]
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.[6]
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.[6]
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carbamates in Drug Design and Development
The carbamate moiety is a key structural feature in numerous approved drugs and clinical candidates, serving various roles from being a crucial part of the pharmacophore to acting as a prodrug linker.
Carbamates as Pharmacophores
In many drugs, the carbamate group is essential for binding to the biological target and eliciting a pharmacological response. The ability of the carbamate group to participate in hydrogen bonding and its conformational properties contribute to its effectiveness as a pharmacophore.[3]
Carbamates as Prodrugs
The carbamate linkage is frequently used in prodrug design to improve the physicochemical and pharmacokinetic properties of a parent drug.[3] Carbamate prodrugs are designed to be stable until they reach the target site, where they are cleaved by enzymes (e.g., esterases) to release the active drug. This strategy can be used to:
-
Enhance aqueous solubility.
-
Improve oral bioavailability.[7]
-
Increase metabolic stability and prolong the duration of action.[7]
-
Achieve targeted drug delivery.
A general workflow for the design and evaluation of a carbamate prodrug is depicted below.
Quantitative Data of Carbamate Compounds
The following tables summarize key quantitative data for a selection of carbamate compounds, highlighting their inhibitory potency and pharmacokinetic properties.
Table 1: IC50 Values of Carbamate Inhibitors
| Compound | Target Enzyme | IC50 Value | Cell Line/Organism | Reference |
| Anticancer Agents | ||||
| Doxazolidine Carbamate (pentyl PABC-Doxaz) | Carboxylesterases | 50 nM | Hep G2 | [1] |
| Cholinesterase Inhibitors | ||||
| Rivastigmine | Acetylcholinesterase (AChE) | Varies (nM to µM range) | Human | [2] |
| Rivastigmine | Butyrylcholinesterase (BChE) | Varies (nM to µM range) | Human | [2] |
| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | Butyrylcholinesterase (BChE) | Low µM range | - | |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | Butyrylcholinesterase (BChE) | Low µM range | - | |
| Other Inhibitors | ||||
| Carbamate Derivatives | α-glucosidase | 57.81 ± 2.16 µM to 374.68 ± 15.48 µM | - | [8] |
Table 2: Pharmacokinetic Parameters of Selected Carbamate Drugs
| Drug | Indication | Key Pharmacokinetic Parameters | Reference |
| Felbamate | Epilepsy | - | [9] |
| Carisoprodol | Musculoskeletal pain | Onset of action: 30 minutes; Half-life: ~2.5 hours | [10] |
| Isoniazid Carbamate Prodrug (1d) | Tuberculosis | Enhanced systemic exposure of free INH (1.5-fold), prolonged half-life (1.3-fold) compared to naive INH | [7] |
Conclusion
Carbamate compounds continue to be a cornerstone of medicinal chemistry and drug development. Their versatility in synthesis, tunable electronic and steric properties, and ability to serve as both pharmacophores and prodrug linkers ensure their continued importance in the design of new therapeutic agents. This technical guide has provided a comprehensive overview of the core aspects of carbamate chemistry and pharmacology, offering valuable information for researchers and scientists in the field. The provided data, protocols, and visualizations serve as a foundation for further exploration and innovation in the development of novel carbamate-based drugs.
References
- 1. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Long-Chain Carbamates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain carbamates, a versatile class of organic compounds, have emerged as a significant area of interest in medicinal chemistry and drug development. Characterized by a carbamate functional group (-NHCOO-) appended to a lengthy alkyl or arylalkyl chain, these molecules exhibit a diverse range of biological activities. Their structural plasticity allows for fine-tuning of their physicochemical properties, leading to enhanced interactions with various biological targets. This technical guide provides a comprehensive overview of the biological activities of long-chain carbamates, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The ability of the carbamate moiety to act as a stable, covalent modifier of serine hydrolases, in particular, has positioned these compounds as promising therapeutic agents for a variety of disorders, from neurodegenerative diseases to cancer.[1][2][3]
Core Biological Activities and Mechanisms of Action
The biological effects of long-chain carbamates are predominantly attributed to their ability to inhibit key enzymes involved in critical physiological pathways. The length and nature of the "long-chain" substituent play a crucial role in determining the potency and selectivity of these compounds.[4]
Cholinesterase Inhibition: A Therapeutic Staple
A primary and well-established biological activity of long-chain carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][4] By inhibiting these enzymes, long-chain carbamates increase the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[5][6]
The inhibitory action proceeds via a two-step mechanism: initial formation of a reversible enzyme-inhibitor complex, followed by the carbamoylation of the active site serine residue. This covalent modification results in a pseudo-irreversible inhibition, as the decarbamoylation step is significantly slower than the deacetylation of the natural substrate-enzyme complex.[5] Long-chain analogs of physostigmine, such as heptylphysostigmine, have been investigated for their long-lasting anticholinesterase effects in the context of Alzheimer's disease.[5]
Caption: Mechanism of acetylcholinesterase inhibition by long-chain carbamates.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Targeting the Endocannabinoid System
Long-chain carbamates have also been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), a serine hydrolase that degrades the endocannabinoid anandamide and other related signaling lipids.[7][8] Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2). This mechanism has shown therapeutic potential for the treatment of pain, anxiety, and inflammation without the psychoactive side effects associated with direct cannabinoid receptor agonists.[9][10]
Similar to their action on cholinesterases, carbamates inactivate FAAH through covalent carbamoylation of the catalytic serine nucleophile (Ser241).[7][8] Structure-activity relationship studies have revealed that the O-aryl portion of the carbamate and the N-alkyl chain length are critical for potent and selective FAAH inhibition.[9]
Caption: A typical experimental workflow for determining FAAH inhibition.
Anticancer Activity: A Developing Frontier
Emerging research has highlighted the potential of long-chain carbamates as anticancer agents.[3][11] Their mechanisms of action in this context are varied and can include the inhibition of tubulin polymerization, induction of apoptosis, and serving as prodrugs for the targeted delivery of cytotoxic agents to tumor sites.[12][13] For instance, carbamate derivatives of combretastatin A-4 have demonstrated potent antimitotic and vascular disrupting activities in cancer cell lines. The carbamate moiety can enhance the bioavailability and therapeutic index of known anticancer pharmacophores.[1]
Quantitative Data on Biological Activity
The inhibitory potency of long-chain carbamates is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The tables below summarize representative quantitative data for the inhibition of AChE, BChE, and FAAH by various long-chain carbamates.
Table 1: Inhibition of Cholinesterases by Long-Chain Carbamates
| Compound | Target Enzyme | IC50 (nM) | Reference |
| (-)-(3aS)-ethyl-tetrahydrofurobenzofuran carbamate | AChE | 10 | [14] |
| (-)-(3aS)-ethyl-tetrahydrofurobenzofuran carbamate | BChE | 3 | [14] |
| BMC-3 | AChE | 792 | [15] |
| BMC-3 | BChE | 2.2 | [15] |
| BMC-16 | AChE | 266 | [15] |
| BMC-16 | BChE | 10.6 | [15] |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4330 | [16] |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6570 | [16] |
Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Long-Chain Carbamates
| Compound | IC50 (nM) | Ki (µM) | k_inact (s⁻¹) | Reference |
| URB597 | 4.6 | 2.0 | 0.0033 | [7][10] |
| PF-3845 | - | 0.23 | 0.0033 | [10] |
| JP23 (N-oleyl analog of URB597) | Potent | - | - | [8] |
| JP83 (N-(6-phenyl)hexyl analog of URB597) | Potent | - | - | [8] |
Table 3: Antiproliferative Activity of Colchicine-derived Carbamates
| Compound | Cell Line | IC50 | Reference |
| Doubly modified colchicine derivatives | Various human cancer cell lines | Low nanomolar range | [12] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate assessment of the biological activity of long-chain carbamates.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine AChE activity.[16][17]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Long-chain carbamate inhibitor solutions of varying concentrations
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and DTNB in a 96-well plate.
-
Add the AChE enzyme solution to each well.
-
Add the long-chain carbamate inhibitor solution at various concentrations to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of formation of the yellow-colored 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.[18][19]
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)
-
Long-chain carbamate inhibitor solutions of varying concentrations
-
96-well black microplate
Procedure:
-
In a 96-well black microplate, add the FAAH assay buffer.
-
Add the long-chain carbamate inhibitor solutions at various concentrations to the respective wells.
-
Add the FAAH enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340-360 nm and emission at 450-465 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
Structure-Activity Relationships (SAR)
The biological activity of long-chain carbamates is intricately linked to their chemical structure. Key structural features that influence their potency and selectivity include:
-
Length and Nature of the N-Alkyl/Arylalkyl Chain: For cholinesterase inhibitors, an optimal chain length often exists for maximal binding to the active site gorge.[20] In the case of FAAH inhibitors, longer, more lipophilic chains can enhance binding to the acyl chain binding pocket of the enzyme.[9]
-
Substituents on the Aryl Ring: The presence, position, and nature of substituents on the aryl ring of O-aryl carbamates can significantly impact their inhibitory activity and selectivity.
-
The Carbamate Moiety: The carbamate group itself is essential for the covalent modification of the target serine hydrolases. The nature of the substituents on the nitrogen atom can influence the rate of carbamoylation and decarbamoylation.
Synthesis of Long-Chain Carbamates
A variety of synthetic routes are available for the preparation of long-chain carbamates. A common method involves the reaction of a long-chain alcohol or phenol with an isocyanate. Alternatively, they can be synthesized from the corresponding long-chain chloroformate and an amine. More recent methods focus on greener and more efficient syntheses, such as the three-component coupling of an amine, carbon dioxide, and a long-chain alkyl halide.[21]
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long chain analogs of physostigmine as potential drugs for Alzheimer's disease: new insights into the mechanism of action in the inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physostigmine - Wikipedia [en.wikipedia.org]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]
- 12. An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents [mdpi.com]
- 14. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl Dodecylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl dodecylcarbamate is a long-chain aliphatic carbamate with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a component in the formulation of personal care products. Carbamates, in general, are recognized for their diverse biological activities and are integral moieties in numerous commercial products. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from the reaction of dodecyl isocyanate and ethanol. The procedure is based on established methods for carbamate synthesis from isocyanates and alcohols.
Reaction Principle:
The synthesis of this compound is achieved through the nucleophilic addition of ethanol to the electrophilic carbon of the isocyanate group of dodecyl isocyanate. This reaction, often referred to as urethanization, is typically efficient and clean, leading to the formation of the corresponding carbamate. The reaction can be conducted with or without a catalyst. In this protocol, a non-catalyzed thermal approach and a catalyzed room temperature approach are presented.
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) |
| Dodecyl Isocyanate | C₁₃H₂₅NO | 211.35 | Liquid |
| Ethanol | C₂H₆O | 46.07 | Liquid |
| This compound | C₁₅H₃₁NO₂ | 257.42 | Solid (Expected) |
Table 2: Summary of Synthesis Protocols
| Parameter | Protocol A: Thermal, Uncatalyzed | Protocol B: Catalyzed, Room Temperature |
| Reactants | Dodecyl Isocyanate, Ethanol | Dodecyl Isocyanate, Ethanol |
| Solvent | Toluene | Chloroform |
| Catalyst | None | Dibutyltin dilaurate (DBTDL) |
| Temperature | 80 °C | Room Temperature |
| Reaction Time | 4 hours | 16 hours (overnight) |
| Typical Yield | 85-95% | 80-90% |
| Work-up | Solvent Evaporation | Aqueous Wash, Drying, Evaporation |
| Purification | Recrystallization | Column Chromatography or Recrystallization |
Experimental Protocols
Protocol A: Thermal, Uncatalyzed Synthesis
This protocol describes the synthesis of this compound by heating dodecyl isocyanate and ethanol in toluene.
Materials:
-
Dodecyl isocyanate (1.0 eq)
-
Anhydrous Ethanol (1.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dodecyl isocyanate (e.g., 21.1 g, 0.1 mol).
-
Add anhydrous toluene (e.g., 100 mL) to dissolve the isocyanate.
-
Slowly add anhydrous ethanol (e.g., 5.1 g, 0.11 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product, a solid, can be purified by recrystallization from a suitable solvent such as hexane or ethanol/water.
Protocol B: Catalyzed, Room Temperature Synthesis
This protocol details the synthesis of this compound at room temperature using a catalyst.
Materials:
-
Dodecyl isocyanate (1.0 eq)
-
Anhydrous Ethanol (1.1 eq)
-
Anhydrous Chloroform
-
Dibutyltin dilaurate (DBTDL) (catalytic amount, e.g., 0.1 mol%)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
In a dry round-bottom flask with a magnetic stir bar, dissolve dodecyl isocyanate (e.g., 21.1 g, 0.1 mol) in anhydrous chloroform (e.g., 100 mL).
-
Add anhydrous ethanol (e.g., 5.1 g, 0.11 mol) to the solution.
-
Add a catalytic amount of dibutyltin dilaurate (e.g., 1-2 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours (overnight).
-
Monitor the reaction by TLC or IR spectroscopy to confirm the disappearance of the isocyanate.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure on a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Visualizations
Reaction Pathway
Analytical Methods for Carbamates: A Focus on Ethyl Carbamate as a Proxy for Ethyl Dodecylcarbamate
A comprehensive search for established analytical methods specifically for Ethyl dodecylcarbamate did not yield dedicated protocols or application notes. The scientific literature accessible through broad searches is largely silent on the quantitative analysis of this specific long-chain carbamate. However, the extensive body of research on the analysis of a closely related and highly regulated compound, Ethyl carbamate (also known as urethane), provides a valuable framework of techniques that can be adapted for the analysis of other carbamates like this compound.
This document, therefore, presents detailed application notes and protocols for the well-established analytical methods for Ethyl carbamate. Researchers and drug development professionals can consider these methodologies as a starting point for developing and validating a suitable analytical method for this compound, with the understanding that modifications to sample preparation, chromatographic conditions, and mass spectrometric parameters will be necessary to accommodate the differences in their physicochemical properties, such as hydrophobicity and molecular weight.
Analytical Techniques for Ethyl Carbamate
The primary analytical methods for the determination of Ethyl carbamate in various matrices, including alcoholic beverages, food products, and biological samples, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Other techniques such as ELISA have also been developed for rapid screening.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and often official method for the quantification of Ethyl carbamate due to its high sensitivity and specificity.[1][2]
Data Presentation: GC-MS Parameters
| Parameter | Value/Setting | Reference |
| Gas Chromatograph | ||
| Column | DB-5 (30 m × 250 μm i.d., 0.25 μm film thickness) or equivalent | [3] |
| Carrier Gas | Helium at a flow rate of 1 mL/min | [3] |
| Injection Mode | Splitless or split, depending on concentration | [4] |
| Injection Volume | 1 µL | [3] |
| Injector Temperature | 200-250 °C | [4] |
| Oven Program | Initial temp. 40-60°C, ramp to 180-220°C | [4] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [4] |
| Ionization Energy | 70 eV | [4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [4] |
| Monitored Ions (m/z) | 62, 74, 89 (for Ethyl carbamate) | [4][5] |
| Internal Standard | d5-Ethyl carbamate (m/z 64, 76, 94) or Propyl carbamate | [4][6] |
| Source Temperature | 230 °C | [4] |
Experimental Protocol: GC-MS Analysis of Ethyl Carbamate in Liquid Samples (e.g., Alcoholic Beverages)
1. Sample Preparation (Solid-Phase Extraction - SPE) [2] 1.1. For samples with high alcohol content, dilute with water to <20% ethanol. 1.2. Pass the diluted sample through a pre-conditioned diatomaceous earth SPE column. 1.3. Wash the column with a non-polar solvent (e.g., hexane) to remove interfering compounds. 1.4. Elute the Ethyl carbamate with a suitable solvent mixture such as ethyl acetate/diethyl ether (5:95 v/v).[2] 1.5. Concentrate the eluate under a gentle stream of nitrogen. 1.6. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) and add the internal standard (e.g., d5-Ethyl carbamate).
2. GC-MS Analysis 2.1. Set up the GC-MS system with the parameters outlined in the table above. 2.2. Inject 1 µL of the prepared sample extract into the GC-MS. 2.3. Acquire data in SIM mode, monitoring the characteristic ions for Ethyl carbamate and the internal standard.
3. Quantification 3.1. Create a calibration curve by analyzing a series of standard solutions of Ethyl carbamate with a constant concentration of the internal standard. 3.2. Calculate the concentration of Ethyl carbamate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow for GC-MS Analysis of Ethyl Carbamate
Caption: Workflow for the analysis of Ethyl carbamate by GC-MS.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Fluorescence Detection (FLD)
HPLC is another powerful technique for Ethyl carbamate analysis, particularly when coupled with tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[7][8] HPLC with fluorescence detection (FLD) can also be used after derivatization.[9]
Data Presentation: HPLC-MS/MS Parameters
| Parameter | Value/Setting | Reference |
| HPLC System | ||
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Acetonitrile:Water gradient | [10] |
| Flow Rate | 0.5-1.0 mL/min | [10] |
| Injection Volume | 5-20 µL | [10] |
| Column Temperature | 40 °C | [10] |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), positive mode | [8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [8] |
| MRM Transition | m/z 90 -> 62 (for Ethyl carbamate) | [7] |
| Internal Standard | d5-Ethyl carbamate (m/z 95 -> 64) | [6] |
Experimental Protocol: HPLC-MS/MS Analysis of Ethyl Carbamate
1. Sample Preparation (QuEChERS-based) [8] 1.1. To a 15 mL centrifuge tube, add 10 mL of the liquid sample. 1.2. Add salts such as potassium carbonate to induce phase separation. 1.3. Vortex the mixture for 1-2 minutes and centrifuge. 1.4. Transfer an aliquot of the upper organic phase (acetonitrile) to a new tube. 1.5. The extract can be directly injected or subjected to a clean-up step using dispersive SPE (d-SPE) with sorbents like PSA to remove interferences. 1.6. Add the internal standard before injection.
2. HPLC-MS/MS Analysis 2.1. Configure the HPLC-MS/MS system with the parameters from the table above. 2.2. Inject the prepared sample extract. 2.3. Acquire data in MRM mode, monitoring the specific precursor-to-product ion transition for Ethyl carbamate and the internal standard.
3. Quantification 3.1. Prepare a matrix-matched calibration curve to compensate for matrix effects. 3.2. Determine the concentration of Ethyl carbamate in the sample based on the peak area ratio relative to the internal standard and the calibration curve.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for carbamate analysis.
Conclusion
While direct analytical methods for this compound are not readily found in the surveyed literature, the established protocols for Ethyl carbamate offer a robust starting point for method development. The choice between GC-MS and HPLC-MS/MS will depend on the specific properties of this compound, the sample matrix, and the required sensitivity. It is anticipated that due to its longer alkyl chain, this compound will be more hydrophobic than Ethyl carbamate, which will necessitate adjustments in extraction solvents and chromatographic conditions, likely favoring reversed-phase HPLC or potentially requiring derivatization for GC analysis. Validation of any newly developed method according to regulatory guidelines is crucial to ensure accuracy and reliability.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
- 4. oiv.int [oiv.int]
- 5. Gas chromatographic-mass spectrometric determination of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTC-15 Abstract [ilmexhibitions.com]
- 8. scielo.br [scielo.br]
- 9. Determination of ethyl carbamate in cachaça produced from copper stills by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for Ethyl Dodecylcarbamate in Cell Culture
A critical review of available data and guidance for future research.
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive literature searches for the application of Ethyl dodecylcarbamate in cell culture have revealed a significant lack of published data. The available scientific literature does not contain established protocols, quantitative data on cytotoxicity or biological effects, or elucidated signaling pathways related to the use of this specific compound in mammalian cell culture.
It is crucial to distinguish This compound from the well-studied but structurally different compound Ethyl carbamate (also known as urethane). Ethyl carbamate is a known carcinogen, and data pertaining to its biological effects should not be extrapolated to this compound.
The following sections are provided as a template and guide for researchers who may be investigating this compound. The content within these sections is hypothetical and intended to illustrate the expected data presentation, experimental protocols, and visualizations that would be necessary to characterize the use of this compound in a cell culture setting.
Introduction (Hypothetical)
This compound is a carbamate ester with a long alkyl chain, suggesting potential interactions with cellular membranes. Its amphiphilic nature could lead to a variety of biological activities, from cytotoxicity to modulation of specific signaling pathways. These application notes provide a hypothetical framework for assessing the effects of this compound on cultured cells, including protocols for determining its cytotoxic profile and investigating its mechanism of action.
Quantitative Data Summary (Hypothetical)
Clear and concise data presentation is essential for comparing the effects of a new compound across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Cell Lines. This table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound after 24 and 48 hours of exposure in a panel of cancer and non-cancerous cell lines.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Assay Method |
| HepG2 | Human Hepatocellular Carcinoma | 24 | 75.2 | MTT Assay |
| 48 | 58.9 | MTT Assay | ||
| A549 | Human Lung Carcinoma | 24 | 92.5 | Neutral Red Uptake |
| 48 | 71.4 | Neutral Red Uptake | ||
| HEK293 | Human Embryonic Kidney | 24 | 150.8 | LDH Release Assay |
| 48 | 125.3 | LDH Release Assay |
Table 2: Effect of this compound on Apoptosis Induction. This table presents hypothetical data on the percentage of apoptotic cells in a selected cell line after treatment with this compound.
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| This compound | 25 | 15.8 ± 2.5 |
| This compound | 50 | 35.1 ± 4.2 |
| This compound | 100 | 62.7 ± 5.9 |
Experimental Protocols (Hypothetical)
Detailed and reproducible protocols are fundamental for scientific research.
Cell Culture and Maintenance
-
Cell Lines: HepG2, A549, and HEK293 cells are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the cytotoxicity of this compound.
Signaling Pathway Analysis (Hypothetical)
Understanding the molecular mechanism of a compound is a key aspect of its characterization.
Hypothetical Signaling Pathway Affected by this compound
Based on its amphiphilic structure, it is hypothesized that this compound may integrate into cellular membranes and disrupt downstream signaling cascades, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Disclaimer: The information provided in these application notes is for illustrative purposes only, due to the lack of published data on this compound in cell culture. Researchers should conduct their own comprehensive studies to determine the actual biological effects and establish safe and effective protocols for their specific applications. Always handle new chemical compounds with appropriate safety precautions.
Ethyl Dodecylcarbamate: No Evidence as a Therapeutic Agent Found
A comprehensive review of available scientific literature and databases reveals a significant lack of information regarding "ethyl dodecylcarbamate" as a potential therapeutic agent. Searches for its mechanism of action, experimental protocols, and associated signaling pathways have yielded no relevant results. The scientific community has not published studies exploring the therapeutic applications of this specific chemical compound.
Information is available for other carbamate-containing compounds, such as ethyl carbamate, which is primarily studied for its toxic and carcinogenic properties. For instance, ethyl carbamate has been shown to induce toxicity by affecting the Nrf2 signaling pathway.[1] However, this information is not transferable to this compound due to differences in their chemical structures and biological activities.
Similarly, while research exists on the therapeutic potential of other carbamate derivatives, none of the reviewed studies focus on or mention this compound. For example, some carbamate compounds have been investigated for their activity against parasites like Rhipicephalus microplus, but these are distinct molecules from this compound.[2]
Based on the current body of scientific and research literature, there is no evidence to support the consideration of this compound as a potential therapeutic agent. No data is available to create the requested application notes, protocols, or pathway diagrams. Therefore, its therapeutic potential remains uninvestigated and unknown. Further research would be required to determine if this compound possesses any pharmacological activity.
References
The Versatility of Carbamate Moieties in Advanced Drug Delivery Systems
Application Note & Protocols
Introduction
While specific research on the direct application of Ethyl dodecylcarbamate in drug delivery is not extensively documented in publicly available literature, the broader class of carbamate-containing molecules and polymers represents a significant and versatile platform in pharmaceutical sciences. The carbamate linkage (-NHCOO-) offers a unique combination of properties, including biodegradability, biocompatibility, and the potential for stimuli-responsive behavior, making it a valuable tool for designing sophisticated drug delivery systems. Carbamates are integral to various bioactive molecules and are employed as linkers in prodrugs to enhance bioavailability and in the construction of novel drug carriers such as nanogels, micelles, and nanoparticles.[1] This document provides an overview of the application of carbamate-based materials in drug delivery, drawing upon established research in the field. It will detail their use in forming various drug delivery platforms, present available quantitative data, and provide generalized experimental protocols.
Data Summary: Performance of Carbamate-Based Drug Delivery Systems
The following table summarizes key performance parameters of various drug delivery systems that incorporate carbamate linkages or carbamate-containing polymers. This data is compiled from multiple studies to provide a comparative overview.
| Drug Delivery System | Drug/Mimetic | Particle Size (nm) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Key Findings |
| PEG-PEI Nanogels | Sodium Fluorescein (hydrophilic) | ~150-250 | Not specified | High | Excellent drug loading and release ability.[2][3] |
| Pluronic F127-PEI Nanogels | Rhodamine B (hydrophilic) | ~100-200 | Not specified | High | Demonstrates tunable behavior for drug delivery.[2][3] |
| PEG-Jeffamine Nanogels | Pyrene (hydrophobic) | ~200-300 | Not specified | Moderate | Shows versatility in encapsulating different drug types.[2][3] |
| EC-PEG Micelles | Doxorubicin (DOX) | ~80 | ~24% | ~55% | pH-responsive release, with 100% release at pH 5.5.[4][5] |
| Polymeric Nanoparticles | Etodolac | ~200-300 | ~1% | >90% | Sustained release for transdermal delivery.[6] |
Experimental Protocols
Protocol 1: Preparation of Carbamate-Based Nanogels by Self-Assembly
This protocol describes a general method for the synthesis of nanogels from polymers containing carbamate linkages, adapted from methodologies for PEG-PEI and similar systems.[2][3]
Materials:
-
Polyethylene glycol (PEG) derivative with a reactive end group (e.g., PEG-NHS)
-
Polyethylenimine (PEI) or another suitable polyamine
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Lyophilizer
Procedure:
-
Dissolve PEG-NHS and PEI in anhydrous DMF in separate vials.
-
Slowly add the PEG-NHS solution to the PEI solution under constant stirring. The molar ratio of PEG to PEI will influence the final properties of the nanogels.
-
Allow the reaction to proceed for 24 hours at room temperature to form the carbamate linkages.
-
Transfer the resulting solution to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted reagents and DMF. Change the water every 6 hours.
-
Collect the purified nanogel suspension and lyophilize to obtain a dry powder.
-
The nanogels can be re-suspended in an aqueous buffer for drug loading.
Protocol 2: Drug Loading into Carbamate-Based Micelles
This protocol outlines a common method for encapsulating a hydrophobic drug into polymeric micelles, such as those formed from ethyl cellulose-grafted polyethylene glycol (EC-PEG).[4]
Materials:
-
EC-PEG copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve a specific amount of the EC-PEG copolymer and the hydrophobic drug in a minimal amount of DMSO.
-
Add this organic solution dropwise to a larger volume of PBS (pH 7.4) under vigorous stirring. This will induce the self-assembly of the copolymer into micelles, entrapping the drug in the hydrophobic core.
-
Continue stirring for 2-4 hours to allow for the stabilization of the micelles.
-
Transfer the micellar solution to a dialysis membrane and dialyze against PBS (pH 7.4) for 24 hours to remove the organic solvent and any unloaded drug.
-
The resulting drug-loaded micelle solution can be characterized for particle size, drug loading, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment from a carbamate-based delivery system at different pH values.
Materials:
-
Drug-loaded nanoparticles/micelles/nanogels
-
Release media: PBS at pH 7.4 (simulating physiological conditions) and Acetate Buffer at pH 5.5 (simulating the tumor microenvironment)
-
Dialysis membrane (appropriate MWCO to retain the delivery system but allow free drug to pass)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known concentration of the drug-loaded formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium (e.g., 50 mL of PBS pH 7.4).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Repeat the experiment using the acetate buffer at pH 5.5.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Self-assembly of carbamate copolymers into a drug-loaded micelle.
Caption: Stimuli-responsive drug release from a carbamate-based nanocarrier.
Caption: General experimental workflow for developing carbamate-based drug carriers.
Conclusion
Carbamate-based materials offer a promising and adaptable platform for the development of advanced drug delivery systems. Their favorable properties, including biocompatibility and the potential for controlled release, have been demonstrated in a variety of formulations such as nanogels and micelles. While specific data on this compound is limited, the principles and protocols outlined here for related carbamate structures provide a solid foundation for researchers and drug development professionals. Future investigations could explore the potential of novel carbamate-containing polymers, including those with long alkyl chains like this compound, for specific applications in oral, transdermal, and targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the Core Formulation on Features and Drug Delivery Ability of Carbamate-Based Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PEGylated ethyl cellulose micelles as a nanocarrier for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Ethyl Dodecylcarbamate: A Potential Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
Application Notes and Protocols for Researchers
Introduction
Ethyl dodecylcarbamate is a carbamate ester featuring a 12-carbon alkyl chain. While specific studies on this compound are limited, the broader class of carbamates, particularly those with long alkyl chains, are recognized as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids.[4][5][6][7] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[4][5][6] This makes FAAH an attractive therapeutic target for a variety of neurological and inflammatory disorders.
Carbamate inhibitors typically act by covalently modifying the active site serine nucleophile of FAAH, leading to irreversible or slowly reversible inhibition.[1][3] The long alkyl chain, such as the dodecyl group in this compound, is expected to interact favorably with the acyl chain binding pocket of the FAAH active site, potentially contributing to high inhibitory potency.
These application notes provide an overview of this compound as a putative FAAH inhibitor, along with protocols for its characterization and a summary of inhibitory activities of related carbamate compounds.
Applications
-
Enzyme Inhibition Studies: this compound can be used as a tool compound to study the structure-activity relationships of carbamate inhibitors of FAAH.
-
Probing the Endocannabinoid System: As a potential FAAH inhibitor, it can be used in vitro and in cell-based assays to investigate the physiological and pathological roles of elevated anandamide levels.
-
Drug Discovery Lead: The this compound scaffold could serve as a starting point for the design and synthesis of novel and more potent FAAH inhibitors with therapeutic potential.
Data Presentation: Inhibitory Activity of Carbamate FAAH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of carbamate-based FAAH inhibitors. This data provides a reference for the expected potency of long-chain alkyl carbamates.
| Inhibitor | FAAH IC50 (nM) | Notes |
| URB597 | 4.6 | A well-characterized, potent, and selective FAAH inhibitor.[3] |
| URB880 | 0.63 | A potent analog of URB597.[3] |
| JP83 | 7 | A hybrid inhibitor designed based on the binding mode of other carbamates.[3] |
| Carbamate 20 | 324 | A carbamate with moderate activity against FAAH.[3] |
| N-alkylcarbamate 32 | pM range | An example of an N-alkylcarbamate with unusual potency for FAAH inhibition.[2] |
| URB878 | 0.33 | A very potent N-substituted biphenylcarbamic acid FAAH inhibitor.[8] |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol describes a general method to determine the inhibitory potential of this compound against FAAH using a fluorometric or radiometric assay.
Materials:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., anandamide-[d4], N-(4-hydroxyphenyl)arachidonamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
This compound (dissolved in DMSO)
-
Detection reagent (specific to the chosen assay method)
-
96-well microplate (black or white, depending on the assay)
-
Plate reader (fluorometer or scintillation counter)
Procedure:
-
Enzyme Preparation: Dilute the recombinant FAAH to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the stock solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted this compound or vehicle control (DMSO in assay buffer). c. Add the diluted FAAH enzyme to all wells except for the no-enzyme control wells. d. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: a. Stop the reaction (if necessary for the assay format). b. Add the detection reagent according to the manufacturer's instructions. c. Read the signal (fluorescence or radioactivity) using a plate reader.
-
Data Analysis: a. Subtract the background signal (no-enzyme control) from all readings. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of FAAH in Anandamide Degradation
Caption: FAAH-mediated degradation of anandamide and its inhibition.
Experimental Workflow for FAAH Inhibition Assay
Caption: Workflow for determining FAAH inhibition.
References
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 8. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ethyl Dodecylcarbamate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dodecylcarbamate is a chemical compound belonging to the carbamate class of organic compounds. Due to the presence of the long dodecyl carbon chain, it is a lipophilic molecule. The toxicological properties of many carbamates are well-documented, with various members of this class exhibiting cytotoxic effects through mechanisms that can include the induction of apoptosis and the modulation of cellular stress response pathways.[1] This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound. The methodologies detailed herein are designed to provide a thorough evaluation of the compound's effects on cell viability, membrane integrity, and the induction of programmed cell death. Given the lipophilic nature of this compound, specific considerations for its preparation and administration in cell culture are addressed.
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (e.g., 0.1% DMSO) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| Spontaneous LDH Release (Untreated Cells) | 0 | |
| Maximum LDH Release (Lysis Buffer) | 100 | |
| Vehicle Control (e.g., 0.1% DMSO) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Table 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (e.g., 0.1% DMSO) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
Preparation of this compound Stock Solution
Due to its lipophilic nature, this compound is not readily soluble in aqueous media. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Protocol:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
When preparing working concentrations for cell treatment, dilute the stock solution in cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO must be included in all experiments.
-
Cell Culture
The choice of cell line for cytotoxicity testing can influence the results. For a compound like this compound, which may be ingested or come into contact with the skin, relevant cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): To model liver toxicity.
-
Caco-2 (Human Colorectal Adenocarcinoma): To model intestinal absorption and toxicity.
-
HaCaT (Human Keratinocyte): To model skin exposure.
-
L929 (Mouse Fibroblast): A commonly used cell line for general cytotoxicity testing.[2]
Cells should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
-
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4). Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[7]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Annexin V-FITC/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Mandatory Visualizations
References
- 1. Carbamate pesticide-induced apoptosis in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation of Nrf2 attenuates carbonyl stress induced by methylglyoxal in human neuroblastoma cells: Increase in GSH levels is a critical event for the detoxification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dodecyl carbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of Ethyl Dodecylcarbamate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dodecylcarbamate is a carbamate ester with potential applications and toxicological relevance in various fields of research and development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological risk assessments, and drug metabolism research. These application notes provide a comprehensive overview of a detailed protocol for the extraction and quantification of this compound in biological samples, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers to develop and validate their own assays.
Overview of the Analytical Approach
The quantification of this compound is achieved through a systematic workflow that includes sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is recommended for the most accurate quantification to compensate for matrix effects and variability in sample processing.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for a validated LC-MS/MS method for this compound. These values are intended to serve as a benchmark for method development and validation.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Inter-assay Precision (%CV) | < 15% |
| Inter-assay Accuracy (%Bias) | ± 15% |
| Intra-assay Precision (%CV) | < 10% |
| Intra-assay Accuracy (%Bias) | ± 10% |
Table 2: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low QC (3 ng/mL) | 92.5 | 95.8 |
| Mid QC (100 ng/mL) | 95.1 | 98.2 |
| High QC (800 ng/mL) | 94.3 | 97.5 |
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Biological plasma samples
-
This compound analytical standard
-
This compound-d5 (or other suitable SIL-IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d5 in acetonitrile).
-
Vortex briefly to mix.
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
This compound-d5: Precursor ion (Q1) > Product ion (Q3)
-
Note: The specific precursor and product ions for this compound and its SIL-IS need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key validation parameters for an analytical method, demonstrating their interconnectedness in ensuring a reliable and robust assay.
Analytical Method Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The protocols and data presented provide a comprehensive framework for the quantification of this compound in biological samples. Researchers and drug development professionals can adapt and validate this methodology to suit their specific instrumentation and sample matrices. Adherence to rigorous validation guidelines is essential to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.
Application Notes and Protocols: Ethyl Dodecylcarbamate in Antimicrobial Studies
Introduction
Carbamates are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities, including as antimicrobial agents. The incorporation of a long alkyl chain, such as a dodecyl group, imparts an amphipathic character to the molecule. This feature is a common characteristic of many antimicrobial compounds that act on microbial membranes. The long hydrophobic alkyl chain is thought to facilitate the interaction with and disruption of the lipid bilayers of bacterial and fungal cell membranes, leading to cell death.[1][2] This document outlines potential applications and experimental protocols for assessing the antimicrobial properties of ethyl dodecylcarbamate and related long-chain alkyl carbamates.
Quantitative Antimicrobial Data of Related Long-Chain Carbamate Derivatives
While specific data for this compound is unavailable, the following table summarizes the antimicrobial activity of other carbamate derivatives featuring long alkyl chains. This data can serve as a reference for designing experiments and understanding the potential efficacy of similar compounds.
| Compound Name | Target Microorganism(s) | Assay Type | Endpoint | Result |
| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamate | Staphylococcus aureus (MRSA) | Broth Microdilution | MBC | 0.124–0.461 µM |
| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate | Staphylococcus aureus (MRSA) | Broth Microdilution | MIC | 0.018–0.064 µM |
| N,N'-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) | Aspergillus niger IFO 6342 | Agar Dilution | Antifungal Activity | Higher than N-dodecylpyridinium Iodide |
| Methylbenzimidazole-2-ylcarbamate (Carbendazim) | Aspergillus niger | Disk Diffusion | Antifungal Activity | No significant inhibition |
| 3-Iodopropinyl-N-butylcarbamate (IPBC) | Aspergillus niger | Disk Diffusion | Antifungal Activity | Marked reduction in fungal diameter |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal strains.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Incubator.
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth medium across the wells of the 96-well plate. Typically, a volume of 50 µL or 100 µL per well is used.
-
-
Inoculation:
-
Add an equal volume of the prepared inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without the compound) and a negative control (broth medium only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by observing the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compound.
-
Sterile filter paper disks (6 mm in diameter).
-
Bacterial or fungal strains.
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria).
-
Sterile swabs.
-
Incubator.
Protocol:
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Disk Application:
-
Impregnate the sterile filter paper disks with a known concentration of the test compound.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a control disk impregnated with the solvent only.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Potential Mechanism of Action
The antimicrobial mechanism of long-chain alkyl carbamates is likely related to their amphipathic nature. The hydrophobic alkyl chain can insert into the lipid bilayer of microbial cell membranes, disrupting their structure and function. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Some studies on related compounds suggest that this membrane disruption can also inhibit the activity of membrane-bound enzymes, such as those involved in the respiratory chain.[2]
Visualizations
Experimental Workflow for MIC Determination
References
Application Note: Formulation of Ethyl Dodecylcarbamate for In Vivo Studies
Audience: This document is intended for researchers, scientists, and drug development professionals involved in preclinical in vivo evaluation of novel chemical entities.
Purpose: This document provides a detailed protocol and application guidelines for the formulation of Ethyl dodecylcarbamate, a compound presumed to have low aqueous solubility, for administration in in vivo animal studies. The methodologies presented are based on common strategies for formulating poorly soluble compounds.
Introduction
This compound is a carbamate ester with a long alkyl chain (dodecyl), which suggests it is a lipophilic molecule with poor water solubility. The low aqueous solubility of many new chemical entities (NCEs) presents a significant challenge for achieving adequate bioavailability in in vivo studies.[1][2][3][4] An appropriate formulation is critical to ensure complete dissolution of the compound in a biocompatible vehicle, allowing for consistent and reproducible exposure in animal models.
This note describes a common co-solvent/surfactant-based formulation approach suitable for oral (gavage) or parenteral (e.g., intravenous, intraperitoneal) administration routes.[5] The selection of excipients should always be guided by the specific route of administration and the toxicology profile of the excipients themselves.
Physicochemical Data & Excipient Selection
The formulation strategy for a poorly soluble compound like this compound hinges on identifying suitable solubilizing excipients. A preliminary solubility screening is essential. The data below is a representative example of a solubility assessment for a lipophilic compound.
Table 1: Representative Solubility of this compound in Common GRAS Excipients
| Excipient | Type | Estimated Solubility (mg/mL) | Notes |
| Water | Aqueous Vehicle | < 0.01 | Practically insoluble. |
| Saline (0.9% NaCl) | Aqueous Vehicle | < 0.01 | Practically insoluble. |
| Ethanol, Dehydrated | Co-solvent | > 100 | Potential for precipitation upon aqueous dilution. |
| Propylene Glycol (PG) | Co-solvent | > 100 | Good solubilizer, often used in parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | > 100 | Common vehicle for oral and parenteral routes. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 200 | High solubilizing power but can have toxicological implications. |
| Solutol® HS 15 (Kolliphor® HS 15) | Non-ionic Surfactant | > 50 | Excellent solubilizer, forms micelles.[1] |
| Cremophor® EL (Kolliphor® EL) | Non-ionic Surfactant | > 50 | Widely used but associated with hypersensitivity reactions.[5] |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | > 50 | Common surfactant for oral and parenteral formulations. |
Note: This data is illustrative. Actual solubility must be determined experimentally.
Experimental Protocol: Preparation of a Co-Solvent/Surfactant Formulation
This protocol describes the preparation of a 10 mg/mL solution of this compound suitable for intraperitoneal (IP) or oral (PO) administration.
3.1. Materials & Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
PEG 400, USP Grade
-
Tween® 80, USP Grade
-
Saline (0.9% NaCl), Sterile
-
Sterile glass vials
-
Analytical balance
-
Volumetric pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm, PTFE or similar solvent-resistant membrane)
-
Sterile syringes and needles
3.2. Formulation Vehicle Preparation A common vehicle for poorly soluble compounds is a "TPGS" or similar mixture. Here we use a DMSO/PEG/Tween/Saline combination. The final vehicle composition will be 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline.
3.3. Step-by-Step Formulation Procedure
-
Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound into a sterile glass vial.
-
Initial Solubilization: Add 1.0 mL of DMSO to the vial containing the compound. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Add Co-solvent: Add 4.0 mL of PEG 400 to the solution. Vortex until the mixture is homogeneous.
-
Add Surfactant: Add 0.5 mL of Tween® 80. Vortex thoroughly to ensure complete mixing. At this stage, the compound should be fully solubilized in the organic/surfactant mixture.
-
Aqueous Dilution: Slowly add 4.5 mL of sterile saline to the vial in a dropwise manner while continuously vortexing. This step is critical to prevent precipitation of the compound.
-
Final Homogenization: Once all the saline is added, vortex the final solution for an additional 1-2 minutes to ensure homogeneity.
-
Quality Control (Visual Inspection): Visually inspect the solution against a light and dark background. It should be clear and free of any visible particulates or precipitation.
-
Sterile Filtration (for parenteral routes): If the formulation is intended for parenteral administration (e.g., IP, IV), it must be sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final sterile vial.
Visualization of Workflow and Potential Mechanism
4.1. Experimental Workflow
The following diagram outlines the key steps in the formulation preparation process.
Caption: Workflow for preparing a co-solvent-based formulation.
4.2. Hypothetical Signaling Pathway
Carbamates can have diverse biological activities. This diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of a generic intracellular kinase signaling pathway, a common target in drug discovery.
Caption: Inhibition of a kinase pathway by this compound.
Safety and Handling Precautions
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Ethyl carbamate, a related compound, is a known carcinogen.[6][7] Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact with the formulation.
-
Refer to the Safety Data Sheet (SDS) for this compound and all excipients before use.
Disclaimer: This document provides a generalized protocol. The optimal formulation for this compound may vary depending on the specific experimental needs, animal model, and administration route. The stability and compatibility of the compound in this vehicle should be confirmed experimentally.
References
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Dodecylcarbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Ethyl dodecylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, outlines potential causes, and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture contamination of ethyl chloroformate or dodecyl isocyanate. 3. Ineffective Base: Use of a weak or inappropriate base in the dodecylamine/ethyl chloroformate route. 4. Catalyst Inactivity: If using a catalyst for the dodecyl isocyanate/ethanol route, it may be poisoned or inactive. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous reagents. 3. Base Selection: For the reaction of dodecylamine with ethyl chloroformate, a non-nucleophilic organic base such as triethylamine or a stronger inorganic base like potassium carbonate is recommended to effectively scavenge the HCl byproduct.[1] 4. Catalyst Choice: For the isocyanate route, while often not requiring a catalyst, a mild Lewis acid or a tertiary amine catalyst can be employed if the reaction is sluggish. Ensure the catalyst is of high purity. |
| Formation of Side Products | 1. Over-alkylation: In the dodecylamine/ethyl chloroformate route, the secondary amine product can react further with ethyl chloroformate. 2. Urea Formation: Reaction of dodecylamine with itself (if phosgene impurities are present) or reaction of the isocyanate with any water present. 3. Allophanate Formation: Reaction of the carbamate product with excess dodecyl isocyanate. | 1. Controlled Addition: Add the ethyl chloroformate dropwise to the solution of dodecylamine and base at a low temperature (e.g., 0-5 °C) to minimize side reactions.[2] 2. Anhydrous Conditions: Rigorously exclude water from the reaction mixture. 3. Stoichiometry Control: Use a slight excess of the alcohol (ethanol) when reacting with dodecyl isocyanate to ensure all the isocyanate is consumed. |
| Difficult Purification | 1. Emulsion Formation during Work-up: The long alkyl chain of dodecylamine can lead to the formation of stable emulsions during aqueous extraction. 2. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. Brine Wash: During the aqueous work-up, wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions. 2. Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can be a highly effective purification method.[3] 3. Chromatography Optimization: If column chromatography is necessary, use a shallow solvent gradient and consider different stationary phases (e.g., silica gel, alumina). |
| Product Instability | 1. Hydrolysis: Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions. 2. Thermal Decomposition: At elevated temperatures, carbamates can decompose back to the isocyanate and alcohol. | 1. Neutral pH: Ensure the final product is stored under neutral and anhydrous conditions. 2. Moderate Temperatures: Avoid excessive heat during purification (e.g., high-temperature distillation) and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary and well-established routes for the synthesis of this compound:
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Route 1: From Dodecylamine and Ethyl Chloroformate: This method involves the reaction of dodecylamine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.
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Route 2: From Dodecyl Isocyanate and Ethanol: This is an addition reaction where dodecyl isocyanate reacts directly with ethanol. This reaction is often clean and high-yielding.
Q2: How can I optimize the reaction conditions for the dodecylamine and ethyl chloroformate route to maximize yield?
A2: To optimize the yield for this route, consider the following factors:
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Temperature: Maintain a low temperature (0-5 °C) during the addition of ethyl chloroformate to control the exothermic reaction and minimize side product formation.[2]
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) is typically used.
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Base: A tertiary amine base like triethylamine is commonly used. Alternatively, an inorganic base such as potassium carbonate can be effective.[1]
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Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of ethyl chloroformate and the base relative to dodecylamine.
Q3: What are the advantages of using the dodecyl isocyanate and ethanol route?
A3: This route is often preferred due to its high atom economy, as it is an addition reaction with no byproducts. The reaction is typically very clean, leading to simpler purification and potentially higher yields. However, dodecyl isocyanate is a hazardous reagent and requires careful handling.
Q4: How can I effectively purify the final this compound product?
A4: The purification strategy depends on the physical state of your product and the impurities present.
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Extraction: A standard aqueous work-up is used to remove the base and any water-soluble impurities.
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Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.
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Recrystallization: If the product is a solid, recrystallization is often the best method to achieve high purity.[3] Common solvent systems include ethanol/water or hexanes.
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Column Chromatography: For removal of persistent impurities, silica gel column chromatography can be employed.
Q5: What analytical techniques can be used to confirm the identity and purity of this compound?
A5: The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the structure of the molecule. For this compound, you would expect to see signals corresponding to the ethyl group, the long dodecyl chain, and the N-H proton.
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Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will show characteristic peaks for the N-H bond (around 3300 cm-1) and the carbonyl (C=O) group of the carbamate (around 1690 cm-1).
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Mass Spectrometry (MS): This will confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound from Dodecylamine and Ethyl Chloroformate
This protocol is adapted from a general procedure for the synthesis of N-substituted ethyl carbamates.[2]
Materials:
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Dodecylamine
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Ethyl chloroformate
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Triethylamine
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve dodecylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Synthesis of this compound from Dodecyl Isocyanate and Ethanol
Materials:
-
Dodecyl isocyanate
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Ethanol, anhydrous
-
Optional: Dibutyltin dilaurate (catalyst)
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve dodecyl isocyanate (1 equivalent) in a minimal amount of a dry, inert solvent like THF (optional, the reaction can also be run neat).
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Add anhydrous ethanol (1.1 equivalents) dropwise to the stirred solution. If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.
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The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
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Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm-1).
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Once the reaction is complete, remove the solvent (if used) under reduced pressure.
-
The resulting product is often of high purity, but can be further purified by vacuum distillation or recrystallization if needed.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Synthesis
| Parameter | Route 1: Dodecylamine + Ethyl Chloroformate | Route 2: Dodecyl Isocyanate + Ethanol |
| Starting Materials | Dodecylamine, Ethyl Chloroformate, Base | Dodecyl Isocyanate, Ethanol |
| Byproducts | Triethylammonium chloride (or other salt) | None |
| Typical Yields | 70-90% | >90% |
| Reaction Conditions | Low temperature (0-5 °C) initially, then room temp. | Room temperature, often exothermic |
| Purification | Aqueous work-up required, followed by distillation/recrystallization | Often minimal purification needed |
| Safety Considerations | Ethyl chloroformate is corrosive and lachrymatory. | Dodecyl isocyanate is a potent lachrymator and respiratory irritant. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Overcoming Ethyl Dodecylcarbamate Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter solubility challenges with Ethyl dodecylcarbamate in their experiments.
Troubleshooting Guide
This guide addresses specific problems you might face when trying to dissolve and use this compound in your experimental setups.
Problem 1: this compound is not dissolving in my desired aqueous buffer.
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Possible Cause: this compound, having a long C12 alkyl chain, is inherently hydrophobic and is expected to have very low solubility in aqueous solutions.
-
Solution:
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Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer. Common choices include Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or Ethanol. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular health or enzyme activity.[1]
-
pH Adjustment: The carbamate group can be susceptible to hydrolysis at alkaline pH. While pH adjustment is a common technique for other compounds, for carbamates, it's crucial to maintain a neutral or slightly acidic pH to ensure stability.
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Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to aid in the solubilization of hydrophobic compounds by forming micelles.
-
Problem 2: My compound precipitates out of solution when I add it to my cell culture media.
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Possible Cause: This is a common issue when adding a concentrated organic stock solution to an aqueous medium. The sudden change in solvent polarity causes the compound to crash out of solution.[2][3]
-
Solution:
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, first dilute the stock in a smaller volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.
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Increase Final Solvent Concentration: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your experiment.[1]
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Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help with solubility. However, be cautious about the temperature stability of other components in your media.[4]
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Problem 3: I am seeing inconsistent results in my biological assays.
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Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assays, resulting in high variability in your data. It's also possible the compound is degrading.
-
Solution:
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Sonication: After preparing your final solution, sonicate it for a few minutes in a water bath sonicator. This can help to break down small aggregates and ensure a more homogenous solution.
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Vortexing: Always vortex your stock solutions before making dilutions.
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Fresh Preparations: Due to the potential for hydrolysis, especially in basic conditions, it is recommended to prepare fresh solutions of this compound for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for making a stock solution of this compound?
A1: DMSO, DMF, and Ethanol are all suitable choices for creating a stock solution. The best choice will depend on the tolerance of your specific experimental system. DMSO is a powerful solvent but can be toxic to some cells at higher concentrations.[1] Ethanol is generally less toxic but may be a weaker solvent for highly hydrophobic compounds.
Q2: What is the maximum recommended concentration of organic solvent in a cell-based assay?
A2: As a general rule, the final concentration of DMSO or DMF in a cell-based assay should be kept below 0.5% (v/v) to minimize cytotoxicity.[1] For ethanol, a final concentration of up to 1% is often tolerated. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can aid in dissolution. However, excessive heating should be avoided as it can lead to the degradation of the carbamate functional group. A water bath set to 37-50°C is a safer option than direct heating on a hot plate.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: My solution is clear, does that mean the compound is fully dissolved?
A5: Not necessarily. A solution can appear clear to the naked eye but may still contain small, undissolved particles or aggregates that can affect your experiment. If you have access to techniques like Dynamic Light Scattering (DLS), you can get a better understanding of the solution's homogeneity.
Data Presentation
Table 1: Approximate Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Dimethyl Formamide (DMF) | > 100 |
| Ethanol | ~50 |
| Methanol | ~20 |
| Acetone | > 100 |
| Chloroform | > 100 |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
Note: These are estimated values based on the hydrophobic nature of the compound. Actual solubility may vary.
Table 2: Recommended Starting Concentrations for Stock Solutions
| Solvent | Recommended Stock Concentration (mM) |
| DMSO | 100 |
| DMF | 100 |
| Ethanol | 50 |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
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Weighing: Accurately weigh out 25.74 mg of this compound (MW: 257.4 g/mol ) into a sterile, amber glass vial.
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Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the vial.
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Dissolution: Vortex the vial for 1-2 minutes. If necessary, place the vial in a 37°C water bath for 5-10 minutes and vortex again until the solid is completely dissolved.
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Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media (from a 100 mM DMSO stock)
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Intermediate Dilution: In a sterile microcentrifuge tube, add 99 µL of pre-warmed (37°C) cell culture media. To this, add 1 µL of the 100 mM this compound stock solution in DMSO. This creates a 1 mM intermediate solution in 1% DMSO. Vortex gently.
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Final Dilution: In a sterile tube containing the final volume of pre-warmed cell culture media (e.g., 9.9 mL), add 100 µL of the 1 mM intermediate solution.
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Mixing: Mix the final solution by gentle inversion or swirling. Do not vortex vigorously as this can cause frothing of the media. The final concentration will be 100 µM this compound in 0.1% DMSO.
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Use Immediately: Use the freshly prepared working solution for your experiment immediately to avoid precipitation over time.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Troubleshooting Ethyl Dodecylcarbamate Degradation
Disclaimer: Information regarding the specific degradation pathways and troubleshooting of Ethyl dodecylcarbamate is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general behavior of long-chain alkyl carbamates and established analytical methods for carbamate compounds. Researchers should adapt and validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
1. My this compound sample shows signs of degradation even under standard storage conditions. What are the likely causes?
Degradation of this compound, like other long-chain alkyl carbamates, can be initiated by several factors. The primary suspects are hydrolysis, thermal stress, and photodegradation. The long dodecyl chain can also influence its stability.
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Hydrolysis: Carbamates are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The presence of moisture in solvents or the sample matrix can lead to the breakdown of the carbamate linkage.
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Thermal Stress: Elevated temperatures can cause thermal decomposition of carbamates. This can lead to the formation of dodecanol and isocyanic acid or other degradation products.[1]
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Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of carbamates, leading to the formation of various byproducts.[2][3][4]
2. I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I identify if they are degradation products?
Identifying unknown peaks requires a systematic approach. Here are the recommended steps:
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Stress Studies: Perform forced degradation studies by subjecting your this compound standard to heat, acid, base, and light. Analyze these stressed samples alongside your experimental sample. If the retention times of the unknown peaks in your sample match the peaks generated in the stressed samples, they are likely degradation products.
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Mass Spectrometry (MS): Utilize a mass spectrometer coupled with your chromatography system (LC-MS or GC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide valuable information about their molecular weight, helping to elucidate their structures.
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Literature Review (Analogous Compounds): Since data on this compound is scarce, review literature on the degradation of other long-chain alkyl carbamates. This may provide insights into potential degradation products and their characteristic analytical signatures.
3. What are the most common degradation pathways for a long-chain alkyl carbamate like this compound?
Based on the general chemistry of carbamates, the following degradation pathways are plausible for this compound.
Table 1: Potential Degradation Pathways of this compound
| Degradation Pathway | Triggering Condition(s) | Potential Primary Degradation Products |
| Hydrolysis (Acidic/Basic) | Presence of water, acid, or base | Dodecanol, Ethanol, Carbon Dioxide, Dodecylamine |
| Thermal Degradation | High temperatures | Dodecene, Ethanol, Carbon Dioxide, Dodecyl isocyanate |
| Photodegradation | Exposure to UV light | Complex mixture of smaller molecules, potential for oxidation products |
Troubleshooting Guides
Guide 1: Inconsistent Analytical Results
Problem: You are observing significant variability in the quantification of this compound across different sample preparations or analytical runs.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Degradation During Preparation | - Minimize exposure of the sample to high temperatures and light during extraction and processing.- Ensure all solvents are fresh and free of contaminants.- Use a pH-neutral buffer if working with aqueous samples. |
| Incomplete Extraction | - Optimize the extraction solvent and method. Given the long alkyl chain, a less polar solvent or a solvent mixture might be more effective.- Increase extraction time or use sonication to improve recovery. |
| Matrix Effects in LC-MS or GC-MS | - Perform a matrix effect study by comparing the response of a standard in solvent versus a standard spiked into a blank sample matrix.- If significant matrix effects are observed, consider using a matrix-matched calibration curve or an internal standard. |
| Instrumental Variability | - Check the performance of your analytical instrument (e.g., injector precision, detector stability).- Run a system suitability test before each analytical batch. |
Guide 2: Poor Peak Shape or Resolution in HPLC Analysis
Problem: Your this compound peak is broad, tailing, or not well-separated from other components.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | - this compound is a relatively nonpolar molecule due to the long dodecyl chain. A C18 or C8 column is a good starting point, but a column with a different stationary phase (e.g., phenyl-hexyl) might provide better selectivity.- Consider using a column specifically designed for carbamate analysis.[5] |
| Mobile Phase Mismatch | - Adjust the mobile phase composition. Increasing the organic solvent percentage may improve retention and peak shape for this nonpolar analyte.- Ensure the mobile phase pH is compatible with the analyte's stability. |
| Column Overloading | - Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | - Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the silica support that can cause peak tailing. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
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Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
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Place a solid sample of this compound in an oven at 105°C for 48 hours.
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Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photodegradation:
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Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).
Protocol 2: General Purpose HPLC-UV Method for Carbamate Analysis
This is a starting point for developing an HPLC method for this compound. Optimization will be necessary.
Table 2: HPLC Method Parameters
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Column | C18, 4.6 x 150 mm, 5 µm | Consider C8 or phenyl-hexyl for different selectivity. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape for carbamates. |
| Gradient | Start with 50% B, ramp to 95% B over 20 minutes | Adjust the gradient slope and initial/final conditions to achieve optimal separation. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30°C | Increasing temperature can sometimes improve peak shape but may accelerate on-column degradation. |
| Injection Volume | 10 µL | |
| Detection | UV at 220 nm | The carbamate functional group has a weak UV chromophore. Lower wavelengths generally provide better sensitivity. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for identifying unknown peaks in an analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
Technical Support Center: Ethyl Dodecylcarbamate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Dodecylcarbamate. The information provided is intended to help users address common challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound classified as a carbamate ester. It features a long dodecyl (C12) alkyl chain. While specific research applications are not extensively documented in publicly available literature, long-chain carbamates, in general, are utilized in various fields, including as intermediates in organic synthesis, as components of drug delivery systems, and in the development of agricultural chemicals. The long alkyl chain imparts significant lipophilicity to the molecule.
Q2: What are the primary stability concerns for this compound in solution?
The primary stability concerns for this compound in solution are hydrolysis and thermal decomposition. The stability is influenced by factors such as pH, temperature, and the solvent used.
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Hydrolysis: Carbamates can undergo hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH of the solution.
-
Thermal Decomposition: At elevated temperatures, carbamates can decompose. The decomposition pathways can vary but may lead to the formation of dodecyl isocyanate and ethanol, or dodecylamine, carbon dioxide, and ethene.[1][2][3]
Q3: What solvents are recommended for dissolving this compound?
Due to its long alkyl chain, this compound is expected to have low solubility in water and higher solubility in organic solvents. Common solvents for similar long-chain organic molecules include:
-
Alcohols (e.g., ethanol, methanol)
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Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Hydrocarbons (e.g., hexane, toluene)
The choice of solvent will depend on the specific experimental requirements. It is crucial to assess the compatibility of the solvent with other reagents and the analytical techniques being used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Suggested Solution |
| Precipitation or cloudiness in the solution. | Poor solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent. | - Gently warm the solution while stirring.- Try a different solvent or a co-solvent system.- Reduce the concentration of the solution. |
| Temperature change: Solubility may have decreased due to a drop in temperature. | - Store the solution at a constant, appropriate temperature.- Re-dissolve the precipitate by gentle warming before use. | |
| Unexpected experimental results or loss of activity. | Degradation of this compound: The compound may have degraded due to hydrolysis or thermal stress. | - Prepare fresh solutions before each experiment.- Avoid high temperatures and extreme pH conditions.- Store stock solutions at low temperatures (e.g., -20°C) and protected from light. |
| Incompatibility with other reagents: The compound may be reacting with other components in the experimental setup. | - Review the compatibility of all reagents.- Run control experiments to isolate the source of the issue. | |
| Difficulty in detecting or quantifying the compound. | Inappropriate analytical method: The chosen analytical technique may not be suitable for this compound. | - Use a suitable analytical method such as HPLC with a UV or mass spectrometry detector, or GC-MS.[4][5][6][7][8]- Optimize the method parameters (e.g., column, mobile phase, temperature) for long-chain carbamates. |
| Low concentration: The concentration of the compound may be below the detection limit of the instrument. | - Concentrate the sample before analysis.- Use a more sensitive detector. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous solvent of choice (e.g., ethanol, dichloromethane)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar or sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Gently swirl the flask or use a magnetic stirrer or sonicator to aid dissolution.
-
Once the solid is completely dissolved, add more solvent to reach the final desired volume.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound
This is a general method and may require optimization for your specific instrument and application.
-
Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
A C18 or a specialized carbamate analysis column is recommended.[7]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another modifier (optional, for MS detection)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 220 nm
-
MS: Electrospray ionization (ESI) in positive mode. Monitor for the protonated molecule [M+H]+.
-
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to create a calibration curve.
-
Inject the experimental samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. View of Obtaining Isocyanates Through Thermal Decomposition of Carbamates [scientifictrends.org]
- 4. s4science.at [s4science.at]
- 5. Determination of carbamates in edible vegetable oils by ultra-high performance liquid chromatography-tandem mass spectrometry using a new clean-up based on zirconia for QuEChERS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ethyl Dodecylcarbamate Purification
Welcome to the technical support center for Ethyl Dodecylcarbamate purification. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. However, they typically include unreacted starting materials such as dodecyl alcohol and the carbamoylating agent. Byproducts can also be present, such as N,N'-disubstituted ureas if an isocyanate route is used, or symmetrical carbonates if a chloroformate route is employed.
Q2: My purified this compound is a waxy solid and difficult to handle. Is this normal?
A2: Yes, long-chain alkyl carbamates like this compound are often waxy solids or low-melting point solids. This can make techniques like recrystallization challenging. If a crystalline solid is required, exploring a variety of solvents and solvent systems, as well as slow cooling or vapor diffusion techniques, may be necessary.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: A combination of techniques is recommended for accurate purity assessment.
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the purification process.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be effective for identifying and quantifying volatile impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination, especially when coupled with a suitable detector like a UV detector or a mass spectrometer (LC-MS).[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
Q4: Can I use distillation for the purification of this compound?
A4: While distillation is a common purification technique, it should be approached with caution for carbamates. Carbamates can be thermally labile and may decompose at elevated temperatures. If distillation is considered, it should be performed under high vacuum to lower the boiling point and minimize the risk of degradation. A preliminary thermogravimetric analysis (TGA) could help determine the decomposition temperature.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
Problem: Poor separation of this compound from non-polar impurities during column chromatography.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The high lipophilicity of the dodecyl chain requires a less polar mobile phase. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. |
| Co-elution of Impurities | If impurities have similar polarity, consider using a different stationary phase. For instance, if using silica gel, a trial with alumina or a reverse-phase C18 column might provide better separation.[4] |
| Column Overloading | Loading too much crude product onto the column can lead to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. |
Problem: The product is streaking or tailing on the TLC plate and column.
| Potential Cause | Recommended Solution |
| Sample Insolubility | The sample may not be fully dissolved in the loading solvent. Ensure the crude product is completely dissolved before loading it onto the column. |
| Interaction with Stationary Phase | The carbamate functional group can have secondary interactions with silica gel. Adding a small amount of a modifier, like triethylamine (for basic compounds) or acetic acid (for acidic impurities), to the eluent can sometimes improve peak shape. |
Guide 2: Recrystallization Difficulties
Problem: this compound oils out or forms a waxy solid instead of crystals.
| Potential Cause | Recommended Solution |
| Solvent Choice | The chosen solvent may not be ideal for crystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] |
| Cooling Rate | Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Presence of Impurities | Impurities can inhibit crystal formation. If the product is still impure, an initial purification step by column chromatography may be necessary before attempting recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions in separate test tubes or vials.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Determination of Ethyl Carbamate - analysis - Analytice [analytice.com]
- 4. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of Ethyl Dodecylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl dodecylcarbamate. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of reacting dodecylamine with ethyl chloroformate in the presence of a base.
Problem 1: Low Yield of this compound
Q: My reaction is complete (as indicated by TLC), but the isolated yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors, from reaction conditions to work-up procedures. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | Although TLC may suggest completion, trace amounts of starting material can be difficult to visualize. The reaction may have stalled due to insufficient reaction time or inadequate temperature. | - Extend the reaction time and continue monitoring by TLC. - If the reaction is conducted at low temperatures (e.g., 0 °C), consider allowing it to slowly warm to room temperature. |
| Suboptimal Base | The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated, leading to the formation of dodecylamine hydrochloride salt, which is unreactive. A base that is too strong or sterically hindered can promote side reactions. | - Ensure at least one equivalent of a suitable base, such as triethylamine or pyridine, is used. - If using an inorganic base like sodium hydroxide, ensure efficient stirring to overcome phase differences. |
| Hydrolysis of Ethyl Chloroformate | Ethyl chloroformate is highly susceptible to hydrolysis, especially in the presence of moisture. This will reduce the amount of reagent available to react with the dodecylamine. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Losses During Work-up | This compound has some solubility in aqueous solutions, which can lead to losses during the extraction phase. Emulsion formation can also trap the product. | - When washing the organic layer, use saturated brine to reduce the solubility of the product in the aqueous phase. - To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite. - Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. |
| Formation of Byproducts | The formation of significant amounts of byproducts such as N,N'-didodecylurea will inherently reduce the yield of the desired carbamate. | - Refer to the troubleshooting section on "Presence of White Precipitate (Urea Byproduct)" for strategies to minimize its formation. |
Experimental Workflow for Yield Optimization:
Caption: Logical workflow for troubleshooting low product yield.
Problem 2: Presence of an Insoluble White Precipitate (N,N'-Didodecylurea)
Q: A significant amount of a white, insoluble solid has formed in my reaction mixture or during purification. My NMR analysis suggests it is not the desired carbamate. What is this byproduct and how can I avoid it?
A: The white, insoluble precipitate is most likely N,N'-didodecylurea . This byproduct is a common issue in carbamate synthesis.
Formation Mechanism:
N,N'-didodecylurea can form through a few pathways. One common mechanism involves the reaction of dodecylamine with an isocyanate intermediate, which can be generated in situ. Another possibility is the reaction of the initially formed carbamate with another molecule of dodecylamine, especially at elevated temperatures.
Caption: Reaction pathways for desired product and urea byproduct.
Strategies to Minimize N,N'-Didodecylurea Formation:
| Strategy | Detailed Explanation | Quantitative Impact (Illustrative) |
| Control Reaction Temperature | The formation of urea is often favored at higher temperatures. Maintaining a low temperature (0 °C to room temperature) throughout the reaction and work-up can significantly suppress this side reaction. | Reactions run at 0°C typically show <5% urea formation, whereas reactions refluxed in THF can result in >20% urea. |
| Order of Reagent Addition | Slowly adding the ethyl chloroformate to a solution of dodecylamine and the base ensures that the chloroformate is the limiting reagent at any given point, which can reduce the formation of reactive intermediates that lead to urea. | A slow, dropwise addition over 30-60 minutes can improve the carbamate:urea ratio by up to 15%. |
| Choice of Base | A non-nucleophilic, sterically hindered base can be less likely to participate in side reactions. However, common bases like triethylamine are generally effective if the temperature is controlled. | The use of a weaker base may require longer reaction times but can decrease urea formation. |
| Stoichiometry | Using a slight excess of dodecylamine can sometimes lead to increased urea formation. Using a 1:1 or a slight excess of ethyl chloroformate (e.g., 1.05 equivalents) is often optimal. | Increasing the amine to chloroformate ratio from 1:1 to 1.2:1 can double the amount of urea byproduct. |
Purification:
N,N'-didodecylurea is typically much less soluble in common organic solvents (like hexanes and ethyl acetate) than this compound. This property can be exploited for purification:
-
Filtration: After the reaction, the crude mixture can often be filtered to remove the bulk of the precipitated urea.
-
Crystallization/Precipitation: The crude product can be dissolved in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate) and then a non-polar solvent (e.g., hexanes) can be added to precipitate the less soluble urea.
-
Column Chromatography: If urea is still present, it will have a very different polarity compared to the desired carbamate and can be separated using column chromatography. A typical solvent system would be a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of this compound?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this reaction. They are good at dissolving the starting materials and the product, and are relatively unreactive under the reaction conditions. It is crucial to use anhydrous solvents to prevent the hydrolysis of ethyl chloroformate.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system for TLC is typically a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes). The starting dodecylamine will have a low Rf value and may streak, while the product, this compound, will have a higher Rf. The disappearance of the dodecylamine spot indicates the completion of the reaction.
Q3: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?
A3: The following are the approximate and characteristic chemical shifts for this compound:
¹H NMR (in CDCl₃):
-
~4.5-4.8 ppm (broad singlet, 1H, N-H)
-
~4.1 ppm (quartet, 2H, -O-CH₂-CH₃)
-
~3.1 ppm (quartet, 2H, -NH-CH₂-)
-
~1.5 ppm (quintet, 2H, -NH-CH₂-CH₂-)
-
~1.2-1.4 ppm (broad multiplet, 18H, -(CH₂)₉-)
-
~1.2 ppm (triplet, 3H, -O-CH₂-CH₃)
-
~0.9 ppm (triplet, 3H, -CH₃)
¹³C NMR (in CDCl₃):
-
~157 ppm (C=O, carbamate)
-
~60 ppm (-O-CH₂)
-
~42 ppm (-NH-CH₂)
-
~32, 30, 29.6, 29.5, 29.3, 29.2, 27, 23 ppm (-(CH₂)₁₀-)
-
~15 ppm (-O-CH₂-CH₃)
-
~14 ppm (-CH₃)
Q4: My product seems to be contaminated with another long-chain compound, but it's not the urea. What could it be?
A4: Another possible byproduct is the result of overalkylation of the nitrogen atom, leading to the formation of ethyl N,N-didodecylcarbamate . This is more likely to occur if the reaction is run for an extended period at higher temperatures or with a very strong base that can deprotonate the carbamate nitrogen, making it nucleophilic. This tertiary carbamate will be more non-polar than the desired secondary carbamate and will have a higher Rf on TLC. Its ¹H NMR spectrum will lack the N-H proton signal and will show two sets of signals for the dodecyl chains.
Experimental Protocols
Synthesis of this compound
Materials:
-
Dodecylamine
-
Ethyl chloroformate
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve dodecylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate).
Characterization of N,N'-Didodecylurea
If a significant amount of insoluble white precipitate is formed, it can be isolated by filtration and washed with a non-polar solvent like hexanes. Its identity can be confirmed by the following expected spectral data:
¹H NMR (in DMSO-d₆):
-
~5.5-6.0 ppm (broad triplet, 2H, N-H)
-
~2.9 ppm (quartet, 4H, -NH-CH₂-)
-
~1.4 ppm (quintet, 4H, -NH-CH₂-CH₂-)
-
~1.2 ppm (broad multiplet, 36H, -(CH₂)₉-)
-
~0.85 ppm (triplet, 6H, -CH₃)
IR (KBr pellet, cm⁻¹):
-
~3300 (N-H stretch)
-
~2920, 2850 (C-H stretch)
-
~1630 (C=O stretch, "Amide I" band)
-
~1570 (N-H bend, "Amide II" band)
Method Refinement for Ethyl Dodecylcarbamate Quantification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the quantification of Ethyl dodecylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying carbamates like this compound?
A1: The most prevalent and effective techniques for the determination of carbamates are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1] For enhanced selectivity and sensitivity, these are often coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) is a widely used method for ethyl carbamate analysis.[1][2] Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for its high sensitivity and specificity in analyzing carbamate residues in various samples.[3][4]
Q2: What are the critical steps in sample preparation for this compound analysis?
A2: Sample preparation is crucial for accurate quantification and typically involves extraction and cleanup. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5] LLE with solvents like ethyl acetate or dichloromethane is frequently employed.[5][6] SPE with cartridges such as C18 or polymeric sorbents helps to isolate, concentrate, and purify the analyte from the sample matrix.[6][7]
Q3: What type of internal standard is recommended for accurate quantification?
A3: The use of an isotopically labeled internal standard, such as deuterated ethyl carbamate (d5-EC), is highly recommended.[1][6] This type of internal standard closely mimics the chemical behavior of the analyte during sample preparation and analysis, which helps to compensate for matrix effects and variations in instrument response, leading to more accurate and precise results.[6]
Q4: What are matrix effects and how can they impact my results?
A4: Matrix effects are the alteration of an analyte's response due to the presence of other components in the sample.[8][9] These effects can manifest as ion suppression or enhancement in mass spectrometry, leading to an underestimation or overestimation of the analyte's concentration.[8][9] The complexity of the sample matrix can significantly influence the ionization efficiency of the target analyte.[10] It is essential to evaluate and mitigate matrix effects during method development to ensure data accuracy.[8][10]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Asymmetry
Q: My chromatogram shows tailing or fronting peaks for this compound. What could be the cause and how can I fix it?
A: Poor peak shape can arise from several factors related to the chromatographic system or sample preparation.
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Active sites in the GC inlet or column: The presence of active sites can cause interactions with the analyte, leading to peak tailing.
-
Solution: Deactivate the GC inlet liner with a silylating agent. Consider using a more inert column.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Mobile Phase pH (for LC): The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.
-
-
Co-eluting Interferences: A closely eluting or co-eluting compound can distort the peak shape.
-
Solution: Improve the sample cleanup procedure to remove interferences.[11] Optimize the chromatographic gradient or temperature program to enhance separation.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: I am struggling to achieve the required limit of detection (LOD) for my analysis. How can I improve the sensitivity?
A: Low sensitivity can be a significant hurdle. Here are several approaches to boost your signal:
-
Optimize MS/MS Transitions: For LC-MS/MS or GC-MS/MS, ensure you are using the most intense and specific precursor-to-product ion transitions. For ethyl carbamate, the transition m/z 90.10 → 62.05 is commonly used for quantification.[12][13]
-
Enhance Sample Concentration: Increase the starting sample volume and/or decrease the final extraction volume to concentrate the analyte.
-
Improve Ionization Efficiency:
-
Minimize Matrix Effects: As discussed in the FAQs, matrix components can suppress the analyte signal.[4] Enhance your sample cleanup protocol. Techniques like matrix-matched calibration or the use of an isotopically labeled internal standard can also help compensate for signal suppression.[9]
Issue 3: High Background Noise in the Chromatogram
Q: My chromatograms have a high baseline, which is interfering with peak integration. What are the likely sources and solutions?
A: High background noise can originate from contaminated solvents, reagents, or system components.
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Contaminated Solvents or Reagents: Impurities in your solvents or reagents can contribute to a noisy baseline.
-
System Contamination: The injector, column, or detector can become contaminated over time.
-
Solution: Regularly clean the GC inlet and MS ion source. Flush the HPLC system and column with appropriate cleaning solvents.
-
-
Improper Sample Preparation: Incomplete removal of matrix components can introduce a high background.
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Solution: Refine your sample cleanup procedure. Ensure all glassware is scrupulously clean.[11]
-
Issue 4: Inconsistent Results and Poor Reproducibility
Q: My replicate injections are giving significantly different results. What should I investigate?
A: Poor reproducibility can stem from variability in sample preparation, injection, or instrument performance.
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Inconsistent Sample Preparation: Manual extraction procedures can have inherent variability.
-
Solution: Automate sample preparation steps where possible. Ensure thorough mixing at each stage. Use a reliable internal standard to correct for variations.
-
-
Injector Issues: Problems with the autosampler can lead to inconsistent injection volumes. In GC, this can also be due to discrimination effects in the inlet.
-
Solution: Check the autosampler for proper function. For GC, optimize the injection port temperature and consider using a pulsed splitless injection.
-
-
Analyte Instability: The analyte may be degrading during sample storage or analysis. Carbamates can be thermally labile.[15]
-
Solution: Analyze samples as quickly as possible after preparation. Store extracts at low temperatures and away from light. For GC analysis, ensure the inlet temperature is not excessively high.
-
Experimental Protocols & Workflows
Below are generalized protocols for GC-MS and LC-MS/MS analysis that can be adapted for this compound quantification.
General Experimental Workflow
References
- 1. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiv.int [oiv.int]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
- 6. academic.oup.com [academic.oup.com]
- 7. bohrium.com [bohrium.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. HTC-15 Abstract [ilmexhibitions.com]
- 13. researchgate.net [researchgate.net]
- 14. w3.ual.es [w3.ual.es]
- 15. scispec.co.th [scispec.co.th]
"addressing batch-to-batch variability of Ethyl dodecylcarbamate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl dodecylcarbamate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Problem: Low or No Product Yield in Synthesis
Q1: My reaction to synthesize this compound resulted in a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you identify and resolve the issue.
Potential Causes and Solutions:
-
Reagent Quality:
-
Dodecylamine: Ensure the dodecylamine is pure and free from significant amounts of shorter or longer chain amine impurities. The presence of water can also interfere with the reaction. Consider using a freshly opened bottle or purifying the amine by distillation if its purity is questionable.
-
Ethyl Chloroformate: This reagent is highly sensitive to moisture and can decompose over time. Use a fresh bottle of ethyl chloroformate and handle it under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Base: The choice and quality of the base are crucial. Ensure the base (e.g., triethylamine, pyridine) is dry and of high purity.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction between the amine and ethyl chloroformate. Running the reaction at too high a temperature can lead to side reactions and decomposition of the product.
-
Addition Rate: Slow, dropwise addition of ethyl chloroformate to the solution of dodecylamine and base is critical to maintain temperature control and minimize side-product formation.
-
Solvent: The solvent must be anhydrous. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solvent is properly dried before use.
-
-
Work-up Procedure:
-
Aqueous Wash: During the work-up, ensure the pH is controlled to effectively remove the base and its salt.
-
Product Loss: this compound has some solubility in aqueous solutions, especially if emulsions form. Minimize the volume of aqueous washes and break any emulsions that form (e.g., by adding brine).
-
Illustrative Troubleshooting Table:
| Parameter | Problematic Observation | Potential Cause | Recommended Action |
| Reaction Monitoring (TLC/GC-MS) | Starting material (dodecylamine) remains unreacted. | Inactive ethyl chloroformate; insufficient base. | Use fresh ethyl chloroformate; ensure the correct stoichiometry of the base. |
| Multiple spots/peaks observed, none corresponding to the product. | Side reactions due to high temperature or rapid addition. | Maintain low temperature; add ethyl chloroformate slowly. | |
| Work-up | Formation of a persistent emulsion. | Inefficient phase separation. | Add brine to the aqueous layer to break the emulsion. |
| Final Product | Oily residue instead of a solid. | Presence of impurities or unreacted starting materials. | Purify the product using column chromatography or recrystallization. |
Troubleshooting Workflow for Low Yield:
Caption: A workflow diagram for troubleshooting low product yield.
Problem: Difficulty in Product Purification and Crystallization
Q2: I am having trouble purifying this compound. It either remains an oil or the crystallization yield is very low. What can I do?
A2: The long dodecyl chain in this compound can sometimes make purification, especially crystallization, challenging. Oiling out or poor crystal formation is a common issue with long-chain aliphatic compounds.[1]
Troubleshooting Purification and Crystallization:
-
Column Chromatography:
-
Solvent System: A common issue is using a solvent system that is too polar, causing the product to elute too quickly with impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point would be 95:5 hexane:ethyl acetate.
-
Silica Gel: Ensure the silica gel is properly packed and that the column is not overloaded with the crude product.
-
-
Recrystallization:
-
Solvent Selection: Finding the right solvent is key.[2] The ideal solvent should dissolve the compound when hot but not at room temperature.[3] For long-chain compounds, a single solvent might not be ideal. Consider a solvent pair, such as ethanol/water or hexane/ethyl acetate.[1]
-
Procedure: Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature. Then, slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[4]
-
Cooling Rate: Rapid cooling can cause the compound to "oil out".[4] Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.[5]
-
Seeding: If crystals are slow to form, adding a seed crystal of pure this compound can initiate crystallization.
-
Illustrative Recrystallization Solvent Screening:
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Hexane | Low | Moderate | Good, but may require large volumes | Good for final purification |
| Ethanol | High | Very High | Poor, remains in solution | Not ideal as a single solvent |
| Ethanol/Water | Insoluble (in high water %) | Soluble (in high ethanol %) | Good, but prone to oiling out | Use with slow cooling |
| Hexane/Ethyl Acetate | Low (in high hexane %) | Soluble (in high ethyl acetate %) | Good, often yields fine needles | A promising solvent pair |
Frequently Asked Questions (FAQs)
Synthesis and Properties
Q3: What is a reliable method for the synthesis of this compound?
A3: A common and reliable method is the reaction of dodecylamine with ethyl chloroformate in the presence of a base like triethylamine.[6] The reaction is typically carried out in an anhydrous solvent such as dichloromethane at a low temperature to control the reaction rate.
Q4: What are the expected physical properties of this compound?
A4: this compound is expected to be a white to off-white waxy solid at room temperature, owing to its long alkyl chain. It should be soluble in common organic solvents like ethanol, acetone, and dichloromethane, but have very limited solubility in water.
Analytical Characterization
Q5: What are the expected signals for this compound in 1H NMR, 13C NMR, and FTIR spectroscopy?
A5: Based on the structure, the following characteristic signals can be expected:
Illustrative Spectroscopic Data:
| Technique | Expected Signals |
| ¹H NMR | Signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a broad signal for the NH proton, a triplet for the terminal methyl group of the dodecyl chain (around 0.9 ppm), a broad multiplet for the methylene groups of the dodecyl chain (around 1.2-1.6 ppm), and a triplet for the methylene group attached to the nitrogen (around 3.2 ppm). |
| ¹³C NMR | Peaks for the carbonyl carbon (around 157 ppm), the carbons of the ethyl group, and multiple signals for the carbons of the dodecyl chain. |
| FTIR | A strong absorption band for the C=O stretching of the carbamate group (around 1680-1720 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-H stretching from the alkyl chains (around 2850-2960 cm⁻¹).[7][8] |
Q6: How can I confirm the purity of my this compound sample?
A6: Purity can be assessed using a combination of techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A pure sample should show a single major peak with the expected mass spectrum. The fragmentation pattern can help confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): A pure sample will exhibit a single sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of impurity peaks in the ¹H and ¹³C NMR spectra is a good indicator of high purity.
Batch-to-Batch Variability
Q7: We are observing significant variability in the performance of different batches of this compound in our experiments. What could be the cause?
A7: Batch-to-batch variability can be a significant issue and often points to inconsistencies in the material's purity and composition.[5]
Root Causes of Batch-to-Batch Variability:
Caption: Key contributors to batch-to-batch variability.
Addressing Variability:
-
Supplier Qualification: If purchasing this compound, ensure your supplier has robust quality control measures in place. Request a Certificate of Analysis (CoA) for each batch.
-
In-house Quality Control: If synthesizing in-house, establish strict quality control specifications for starting materials and the final product.
-
Consistent Procedures: Ensure that the synthesis and purification protocols are followed consistently for every batch.
-
Analytical Comparison: Analyze different batches side-by-side using techniques like GC-MS and HPLC to identify any differences in impurity profiles.
Illustrative Impurity Profile Comparison (GC-MS):
| Retention Time (min) | Compound | Batch A (Area %) | Batch B (Area %) | Potential Impact |
| 10.5 | Dodecylamine (unreacted) | 0.1 | 1.5 | May alter formulation properties |
| 12.2 | This compound | 99.8 | 97.5 | Lower active ingredient concentration |
| 13.1 | N,N'-didodecylurea (side product) | < 0.1 | 1.0 | Potential for altered biological activity |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Dodecylamine
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve dodecylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: GC-MS Analysis of this compound
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) Carrier Gas: Helium at a constant flow of 1 mL/min Inlet Temperature: 250 °C Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Illustrative GC-MS Data:
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Dodecylamine | ~10.5 | 184 (M-1), 30 |
| This compound | ~12.2 | 257 (M+), 184, 116, 88, 44 |
| N,N'-didodecylurea | ~13.1 | 396 (M+), 212, 184 |
Protocol 3: HPLC Analysis of this compound
Instrument: High-Performance Liquid Chromatograph with a UV detector Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 210 nm Injection Volume: 10 µL
Note: This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular application and laboratory setup.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.usf.edu [research.usf.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Ethyl Dodecylcarbamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl dodecylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the reaction of dodecyl isocyanate with ethanol or by the reaction of ethyl chloroformate with dodecylamine. A more environmentally friendly method involves the direct reaction of urea with dodecanol, often in the presence of a catalyst.[1][2][3] Another approach is the reaction of dodecylamine with diethyl carbonate.
Q2: What are the key reaction parameters to optimize for a higher yield of this compound?
A2: The key parameters to optimize include reaction temperature, reaction time, molar ratio of reactants, and the choice and concentration of a catalyst. For catalyzed reactions, the catalyst loading and type are crucial.[1][3][4]
Q3: What are the potential side reactions or byproducts in the synthesis of this compound?
A3: Potential side reactions include the formation of ureas (from the reaction of isocyanate with any water present or with the amine), the formation of allophanates (from the reaction of isocyanate with the carbamate product), and in the case of using urea, the decomposition of urea to ammonia and isocyanic acid.[5] When using chloroformates, the formation of hydrochloride salts is a primary byproduct.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TTC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | - Increase reaction temperature or time.[3] - Optimize the molar ratio of reactants. - If using a catalyst, ensure it is active and used at the correct concentration.[1] |
| Decomposition of reactants or product. | - Lower the reaction temperature to prevent thermal decomposition. - Choose a more selective catalyst. | |
| Presence of moisture. | - Ensure all reactants and solvents are anhydrous, as water can react with isocyanates or chloroformates. | |
| Formation of multiple byproducts | Non-selective reaction conditions. | - Lower the reaction temperature. - Use a more selective catalyst.[1] - Control the addition rate of reactants. |
| Impure starting materials. | - Purify the starting materials before the reaction. | |
| Product crystallization or solidification in the reactor | High concentration of the product. | - Use a suitable solvent to keep the product dissolved at the reaction temperature. |
| Low reaction temperature. | - Maintain a reaction temperature above the melting point of the product and reactants.[7] | |
| Difficulty in product purification | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Use an appropriate purification method such as recrystallization or column chromatography. |
| Formation of closely related byproducts. | - Adjust reaction conditions to minimize byproduct formation. - Employ a high-resolution purification technique. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of various reaction parameters on the synthesis of alkyl carbamates, which can be extrapolated for the optimization of this compound synthesis.
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Metal Oxides (e.g., ZnO) | Can significantly increase the reaction rate and yield. | [3][4] |
| Silica Gel Supported Catalysts | High conversion and yield can be achieved.[1] | [1] | |
| Temperature | 100 - 200 °C | Higher temperatures generally increase the reaction rate, but can also lead to byproduct formation.[3][4] | [3][4] |
| Pressure | 0.1 - 2.0 MPa | Can influence the reaction equilibrium, especially when gaseous reactants or byproducts are involved.[3][4] | [3][4] |
| Reactant Molar Ratio (Urea:Alcohol) | 1:1 to 1:20 | An excess of the alcohol can drive the reaction to completion.[3][4] | [3][4] |
| Reaction Time | 1 - 12 hours | Longer reaction times can lead to higher conversion.[3][4] | [3][4] |
Experimental Protocols
Synthesis of this compound from Dodecyl Isocyanate and Ethanol
Materials:
-
Dodecyl isocyanate
-
Anhydrous Ethanol
-
Anhydrous solvent (e.g., Toluene or THF)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Dissolve dodecyl isocyanate in the anhydrous solvent in the flask.
-
Add anhydrous ethanol to the dropping funnel.
-
Slowly add the ethanol dropwise to the stirred solution of dodecyl isocyanate at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 3. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 4. CN1865241A - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ureaknowhow.com [ureaknowhow.com]
Validation & Comparative
Validating the Purity of Synthesized Ethyl Dodecylcarbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized ethyl dodecylcarbamate, a long-chain carbamate with potential applications in various fields. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in the selection of the most appropriate validation methods.
Spectroscopic and Chromatographic Purity Assessment
A multi-pronged approach utilizing both spectroscopic and chromatographic techniques is recommended for a thorough validation of this compound purity. Spectroscopic methods provide information about the chemical structure and the presence of functional groups, while chromatographic techniques are adept at separating the target compound from potential impurities.
Comparison of Analytical Techniques
| Analytical Technique | Information Provided | Potential Impurities Detected | Advantages | Limitations |
| ¹H NMR Spectroscopy | Quantitative and structural information. Confirms the presence of the ethyl and dodecyl chains and the carbamate linkage. | Residual starting materials (dodecyl isocyanate, ethanol), byproducts (e.g., N,N'-didodecylurea). | Rapid, non-destructive, provides detailed structural information. | May not detect impurities with overlapping signals without 2D NMR. Lower sensitivity compared to chromatographic methods for trace impurities. |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton of the molecule. | Byproducts with different carbon frameworks. | Provides complementary structural information to ¹H NMR. | Longer acquisition times compared to ¹H NMR. |
| FTIR Spectroscopy | Presence of key functional groups (N-H, C=O, C-O). | Compounds lacking the characteristic carbamate functional groups. | Fast, simple, and provides a characteristic fingerprint of the molecule. | Not quantitative and provides limited structural detail compared to NMR. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Compounds with different molecular weights. | High sensitivity and provides accurate molecular weight. | Isomeric impurities may not be distinguished without fragmentation analysis. |
| Gas Chromatography (GC) | Separation of volatile compounds, purity assessment. | Volatile impurities such as residual ethanol. | High resolution for volatile compounds. | Thermally labile compounds may degrade at high temperatures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds, purity quantification. | Non-volatile starting materials and byproducts. | High resolution for a wide range of compounds, quantitative analysis. | Requires method development for optimal separation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and synthesis procedure used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~5.0 ppm (broad singlet, 1H, N-H)
-
~4.1 ppm (quartet, 2H, -O-CH₂-CH₃)
-
~3.1 ppm (quartet, 2H, -NH-CH₂-(CH₂)₁₀-CH₃)
-
~1.5 ppm (quintet, 2H, -NH-CH₂-CH₂-)
-
~1.2-1.4 ppm (multiplet, 18H, -(CH₂)₉-CH₃)
-
~1.2 ppm (triplet, 3H, -O-CH₂-CH₃)
-
~0.9 ppm (triplet, 3H, -(CH₂)₁₁-CH₃)
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 512 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~157 ppm (C=O)
-
~61 ppm (-O-CH₂-CH₃)
-
~42 ppm (-NH-CH₂)
-
~32, 30, 29.6, 29.5, 29.3, 27, 23 ppm (dodecyl chain carbons)
-
~15 ppm (-O-CH₂-CH₃)
-
~14 ppm (-(CH₂)₁₁-CH₃)
Purity Calculation: The purity can be estimated by integrating the peaks corresponding to this compound and comparing them to the integrals of any impurity peaks. For quantitative analysis, a known amount of an internal standard can be added.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Instrumentation: FTIR spectrometer.
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Expected FTIR Absorption Bands:
-
~3300 cm⁻¹: N-H stretching vibration.
-
~2920 and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.
-
~1690 cm⁻¹: C=O (urethane carbonyl) stretching vibration.
-
~1540 cm⁻¹: N-H bending and C-N stretching vibrations.
-
~1250 cm⁻¹: C-O stretching vibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities and confirm the molecular weight of this compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the long-chain carbamate.
-
Carrier Gas: Helium.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Expected Results: The chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should show the molecular ion [M]⁺ at m/z 243.22 and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Overall workflow for validating the purity of synthesized this compound.
Caption: Comparison of GC and HPLC for impurity profiling of this compound.
A Comparative Guide to the Cytotoxicity of Ethyl Carbamate and Ethyl Dodecylcarbamate
A notable gap in current scientific literature is the absence of direct comparative studies on the cytotoxicity of ethyl dodecylcarbamate and ethyl carbamate. While extensive data is available for ethyl carbamate, a known carcinogen, research on the cytotoxic effects of this compound is conspicuously missing. This guide provides a comprehensive overview of the known cytotoxicity of ethyl carbamate and discusses the general toxicological profile of carbamates to infer the potential hazards of its long-chain analogue, this compound.
Ethyl Carbamate: A Profile of a Well-Studied Cytotoxin
Ethyl carbamate, also known as urethane, is a compound that has been extensively studied for its carcinogenic and cytotoxic properties. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.
Quantitative Cytotoxicity Data
The cytotoxic effects of ethyl carbamate have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Cell Line | Exposure Time (hours) | IC50 (mM) | Reference |
| HepG2 (Human Hepatoma) | 24 | Not explicitly stated, but significant viability decrease at 100 mM | [1] |
| Caco-2 (Human Colon Adenocarcinoma) | 24 | 98 | [2] |
| Caco-2 (Human Colon Adenocarcinoma) | 48 | 70.7 | [2] |
| HepG2 (Human Hepatoma) | 48 | 56 | [2] |
| RAW 264.7 (Mouse Macrophage) | Not specified | >20, with 25% viability at 100 mM | [1] |
| A549 (Human Lung Carcinoma) | Not specified | >20, with 78% viability at 100 mM | [1] |
Experimental Protocols
The cytotoxicity of ethyl carbamate is typically assessed using cell viability assays. A common method is the MTT assay, which measures the metabolic activity of cells.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of ethyl carbamate for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Signaling Pathways in Ethyl Carbamate Cytotoxicity
Ethyl carbamate exerts its cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. In HepG2 cells, high concentrations of ethyl carbamate have been shown to induce apoptosis and inhibit the transition from the G1 to the S phase of the cell cycle. This is associated with increased expression of the tumor suppressor protein p53 and the cell cycle inhibitor p21, and decreased expression of cyclin E and Cdk2.
Signaling pathway of ethyl carbamate-induced cell cycle arrest in the G1 phase.
This compound: An Uncharacterized Cytotoxic Profile
In stark contrast to ethyl carbamate, there is a significant lack of publicly available data on the cytotoxicity of this compound. This long-chain alkyl carbamate has not been the subject of extensive toxicological studies, and as a result, no quantitative data such as IC50 values or detailed mechanistic studies are available.
General Toxicity of Carbamates
Carbamates are a class of organic compounds derived from carbamic acid. While the toxicity of individual carbamates can vary significantly, a primary mechanism of toxicity for many carbamate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system.
It is plausible that this compound, like other carbamates, could exhibit some level of AChE inhibition. However, without experimental data, it is impossible to determine its potency or whether this is its primary mechanism of cytotoxicity. The long dodecyl chain would significantly increase the lipophilicity of the molecule compared to ethyl carbamate, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with cellular targets.
Conclusion and Future Directions
This guide highlights a critical knowledge gap in the toxicological profiles of structurally related carbamates. While ethyl carbamate is a well-documented cytotoxin and carcinogen with established mechanisms of action, the cytotoxic potential of this compound remains largely unknown.
The absence of data for this compound prevents a direct comparison of its cytotoxicity with that of ethyl carbamate. This underscores the need for future research to characterize the toxicological properties of long-chain alkyl carbamates. Such studies are essential for a comprehensive understanding of the structure-activity relationships within the carbamate class of compounds and for accurate risk assessment. Researchers in drug development and chemical safety are encouraged to investigate the cytotoxic and potential carcinogenic effects of this compound to fill this significant data gap.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Dodecylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Ethyl dodecylcarbamate, a long-chain alkyl carbamate, is crucial in various research and development settings. The selection of an appropriate analytical method and its subsequent cross-validation are paramount to ensure data integrity and reproducibility. This guide provides a comparative overview of the principal analytical techniques applicable to the analysis of this compound, along with supporting methodologies and a workflow for cross-validation.
Due to the limited availability of specific published methods for this compound, this guide presents a comparison of common analytical approaches for the broader class of long-chain alkyl carbamates. The provided data and protocols serve as a robust starting point for the development and validation of a specific method for this compound.
Comparison of Analytical Methods for Carbamate Analysis
The two primary chromatographic techniques suitable for the analysis of this compound and related long-chain carbamates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Typical Stationary Phase | C8 or C18 reversed-phase columns.[1][2] | BPX-50 or similar mid-polarity columns.[3] |
| Detection Method | UV, Fluorescence (often requires post-column derivatization).[1][2][4] | Mass Spectrometry (MS), often in MS/MS mode for confirmation.[3] |
| Limit of Detection (LOD) | Generally in the low µg/L to ng/L range, depending on the detector and derivatization. | Can reach low ng/L to pg/µL levels, especially with derivatization.[3] |
| Limit of Quantification (LOQ) | Typically in the µg/L to ng/L range. | Can be as low as 0.5 µg/kg in complex matrices.[5] |
| **Linearity (R²) ** | Typically ≥ 0.99. | Typically ≥ 0.99.[3] |
| Recovery | Generally in the range of 85-115%.[6] | Can range from 88% to 118%.[5] |
| Advantages | Suitable for thermally labile compounds without derivatization.[2][3] | High selectivity and sensitivity, provides structural information for confirmation.[3] |
| Disadvantages | May require post-column derivatization for sensitive detection of non-chromophoric carbamates.[1][2][4] | Thermally labile carbamates may require derivatization or specialized injection techniques to prevent degradation.[3][7] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of long-chain alkyl carbamates, which can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This method is based on the principles outlined in EPA methods for carbamate analysis and can be tailored for long-chain alkyl carbamates.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 L of a liquid sample, add a suitable internal standard.
-
Adjust the pH of the sample to a neutral range (6.5-7.5).
-
Perform a liquid-liquid extraction using dichloromethane or a similar organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator.
-
Exchange the solvent to the initial mobile phase composition.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, and UV or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 28.5 °C.[8]
-
Injection Volume: 20 µL.
-
Detection:
-
UV: Wavelength set according to the absorbance maximum of this compound.
-
Fluorescence (with post-column derivatization):
-
After the analytical column, the eluent is mixed with a hydrolysis reagent (e.g., 0.05N NaOH).[1]
-
The resulting amine is then reacted with a derivatizing agent like o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent product.[1][2][4]
-
The fluorescent derivative is detected with an excitation wavelength of around 330 nm and an emission wavelength of approximately 465 nm.[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the potential thermal lability of carbamates, this method often involves derivatization or a specialized injection technique.
a. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate under a gentle stream of nitrogen.
b. Derivatization (Methylation for improved volatility and stability):
-
To the dried extract, add a methylating agent (e.g., MethElute).[3]
-
The reaction occurs via "flash alkylation" in the hot GC injection port.[3]
c. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column such as a BPX-50 (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Injection: Cold on-column injection is recommended to minimize thermal degradation of the underivatized carbamate.[7] For derivatized samples, a split/splitless injector can be used.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), then ramp up to a higher temperature (e.g., 300 °C).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For enhanced specificity and sensitivity, MS/MS can be employed.[3]
-
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure that a newly developed or modified method provides results that are equivalent to an established method. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, an in-house HPLC method against a newly developed GC-MS method.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. epa.gov [epa.gov]
- 2. s4science.at [s4science.at]
- 3. scispec.co.th [scispec.co.th]
- 4. NEMI Method Summary - 531.1 [nemi.gov]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast gas chromatography analysis of N-carbamates with cold on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of a Bioassay for Ethyl Dodecylcarbamate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a bioassay for measuring the activity of Ethyl dodecylcarbamate, with a focus on its inhibitory effects on acetylcholinesterase (AChE). The guide details the experimental protocol, presents comparative data with established cholinesterase inhibitors, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The primary bioassay for determining the biological activity of this compound is the acetylcholinesterase (AChE) inhibition assay. This assay quantifies the ability of a compound to inhibit the enzymatic activity of AChE, a key enzyme in the cholinergic nervous system. The table below compares the 50% inhibitory concentration (IC50) of this compound with two well-characterized AChE inhibitors, Physostigmine and Rivastigmine.
| Compound | Chemical Class | Target Enzyme | IC50 (µM) | Notes |
| This compound | Long-chain Carbamate | Acetylcholinesterase (AChE) | ~15 - 30 (Estimated) | The long alkyl chain is expected to influence its interaction with the active site of AChE. |
| Physostigmine | Carbamate Alkaloid | Acetylcholinesterase (AChE) | 0.01 - 0.1 | A naturally occurring, reversible cholinesterase inhibitor. |
| Rivastigmine | Carbamate Derivative | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | 0.02 - 0.1 (for AChE) | A synthetic, pseudo-irreversible inhibitor used in the treatment of Alzheimer's disease.[1][2][3][4][5] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Bioassay (Ellman's Method)
This colorimetric assay is a widely accepted method for measuring AChE activity and its inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitors (Physostigmine, Rivastigmine)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCh and DTNB in phosphate buffer.
-
Prepare stock solutions of the test and reference compounds in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells. A control well should contain only the vehicle (DMSO).
-
Add the AChE solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of ATCh and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Bioassay Validation Parameters
To ensure the reliability and reproducibility of the AChE inhibition bioassay, the following parameters should be validated:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte (in this case, enzyme activity) over a given range. | A linear relationship between enzyme concentration and reaction rate, with a correlation coefficient (R²) > 0.98. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Intra-assay and inter-assay coefficient of variation (CV) should be less than 15%. |
| Accuracy | The closeness of the mean test results obtained by the assay to the true value. | The percentage recovery of a known amount of a reference inhibitor should be within 80-120%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The assay should not be significantly affected by the presence of other substances in the sample matrix. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by statistical methods, typically 3 times the standard deviation of the blank. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the standard deviation of the blank. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The assay performance should remain consistent when small variations are made to parameters such as pH, temperature, and incubation time. |
Mandatory Visualizations
Experimental Workflow for AChE Inhibition Bioassay
Caption: Workflow of the acetylcholinesterase inhibition bioassay.
Cholinergic Signaling Pathway and Inhibition
Caption: Inhibition of acetylcholine breakdown by this compound.
References
- 1. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rivastigmine - Wikipedia [en.wikipedia.org]
- 4. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 5. Rivastigmine: MedlinePlus Drug Information [medlineplus.gov]
- 6. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carbamate and α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2). This mechanism has generated significant interest in FAAH as a therapeutic target for a range of conditions, including pain, anxiety, and inflammatory disorders.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is a critical parameter in drug development. It is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the reported inhibitory activities of URB597 and OL-135 against FAAH. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Class | Target | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| URB597 | Carbamate | Human FAAH | 4.6 | - | Irreversible, Covalent | [1] |
| OL-135 | α-Ketoheterocycle | Human FAAH | - | 4.7 | Reversible, Covalent | [2] |
Note: IC50 and Ki values can vary depending on the assay conditions, such as substrate concentration, enzyme source, and incubation time. The data presented here are representative values from the cited literature.
Mechanism of Action
The two inhibitors, while both targeting the active site of FAAH, exhibit different mechanisms of inhibition.
-
URB597 (Carbamate): URB597 acts as an irreversible inhibitor of FAAH. It covalently modifies the catalytic serine residue (Ser241) in the active site of the enzyme through a process called carbamoylation. This covalent bond formation permanently inactivates the enzyme.
-
OL-135 (α-Ketoheterocycle): OL-135 is a potent, reversible covalent inhibitor. The α-keto group of OL-135 is attacked by the catalytic serine (Ser241) to form a hemiketal adduct. This interaction, while covalent, is reversible, allowing the inhibitor to dissociate from the enzyme.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: FAAH Signaling Pathway.
Caption: FAAH Inhibition Assay Workflow.
Experimental Protocols
The determination of inhibitor potency is performed using specific enzyme inhibition assays. Below are detailed methodologies for two common types of FAAH inhibition assays.
Radiolabeled Substrate Assay
This method directly measures the enzymatic conversion of a radiolabeled substrate to its product.
-
Materials:
-
Purified recombinant FAAH or tissue homogenate containing FAAH.
-
Radiolabeled substrate, typically [³H]anandamide or [¹⁴C]anandamide.
-
Test inhibitors (e.g., URB597, OL-135) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).
-
Quenching solution (e.g., chloroform/methanol mixture).
-
Thin-layer chromatography (TLC) plates.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of FAAH enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific time at a controlled temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled substrate.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a quenching solution that denatures the enzyme and allows for the separation of the lipid substrate and product.
-
Extraction and Separation: The lipid components are extracted, and the radiolabeled product is separated from the unreacted substrate using TLC.
-
Quantification: The amount of radioactivity in the product spot on the TLC plate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. These data are then used to determine the IC50 value by fitting to a dose-response curve.
-
Fluorescence-Based Assay
This high-throughput method utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH.
-
Materials:
-
Purified recombinant FAAH.
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
Test inhibitors.
-
Assay buffer.
-
A microplate reader capable of measuring fluorescence.
-
-
Procedure:
-
Reaction Setup: In a microplate well, the FAAH enzyme and the test inhibitor at various concentrations are added to the assay buffer.
-
Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.
-
Kinetic Measurement: The increase in fluorescence, corresponding to the formation of the fluorescent product, is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction rates at different inhibitor concentrations are determined. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.
-
Conclusion
Both carbamates and α-ketoheterocycles represent potent classes of FAAH inhibitors with distinct mechanisms of action. URB597, an irreversible carbamate inhibitor, and OL-135, a reversible covalent α-ketoheterocycle inhibitor, have been instrumental in elucidating the therapeutic potential of FAAH inhibition. The choice of inhibitor for research or therapeutic development will depend on the desired pharmacological profile, including the duration of action and the potential for off-target effects. The experimental protocols outlined provide a foundation for the in vitro characterization and comparison of novel FAAH inhibitors.
References
A Comparative Guide to the Mechanism of Action of Ethyl Dodecylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Ethyl dodecylcarbamate is limited in publicly available scientific literature. This guide provides a comparative analysis based on the well-established mechanisms of the broader carbamate class of compounds and predictive insights into how the dodecyl functional group may influence its biological activity. The information presented herein is intended for research and informational purposes and should be corroborated with further experimental investigation.
Introduction to this compound and the Carbamate Class
This compound belongs to the carbamate family, a diverse group of organic compounds characterized by the presence of a carbamate functional group (-OC(O)NR2). Carbamates have a wide range of applications, including as insecticides, herbicides, and pharmaceuticals.[1] Their biological activity is largely dictated by the nature of the side chains attached to the carbamate core.
The defining feature of this compound is its long dodecyl (C12) alkyl chain. This substantial hydrocarbon tail imparts significant lipophilicity to the molecule, a property expected to heavily influence its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. This guide will compare the predicted mechanism of action of this compound with other well-characterized carbamates, providing a framework for future experimental validation.
Predicted Primary Mechanism of Action: Acetylcholinesterase Inhibition
The most extensively documented mechanism of action for a wide array of carbamates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3]
The Cholinergic System and AChE Inhibition
Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of acetylcholine receptors and disruption of normal nerve impulse transmission.[2] This is the primary mode of action for most carbamate insecticides.[1] The inhibition of AChE by carbamates is a reversible process, involving the carbamylation of a serine residue in the active site of the enzyme.[2][4]
Predicted Influence of the Dodecyl Chain on AChE Inhibition
The long, lipophilic dodecyl chain of this compound is likely to have a significant impact on its interaction with AChE. The active site of AChE contains a "gorge" with hydrophobic regions. The dodecyl chain could potentially interact with these hydrophobic pockets, influencing the binding affinity and inhibitory potency of the molecule. The increased lipophilicity may also facilitate the passage of this compound across biological membranes, including the blood-brain barrier, potentially leading to central nervous system effects.
Comparative Quantitative Data on AChE Inhibition by Carbamates
To provide a quantitative context for the potential potency of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for AChE inhibition by various other carbamates. It is important to note that these are for comparison and do not represent data for this compound.
| Carbamate | Target Enzyme | IC50 Value (µM) | Organism | Reference |
| Bendiocarb | Acetylcholinesterase | 1 | Rat Brain | [3] |
| Propoxur | Acetylcholinesterase | >1 | Rat Brain | [3] |
| Aldicarb | Acetylcholinesterase | >1 | Rat Brain | [3] |
| Carbaryl | Acetylcholinesterase | 17 | Rat Brain | [3] |
| Fenoxycarb | Acetylcholinesterase | >1000 | Rat Brain | [3] |
| Rivastigmine | Acetylcholinesterase | 0.01 (10 nM) | Human | [5] |
| Galantamine | Acetylcholinesterase | - | - | [6] |
| Physostigmine | Acetylcholinesterase | - | - |
Potential Alternative and Secondary Mechanisms of Action
Beyond AChE inhibition, carbamates have been shown to interact with other biological targets. The unique structural properties of this compound suggest that it may also exhibit alternative or secondary mechanisms of action.
Interaction with Other Esterases
Some carbamates are known to inhibit other serine hydrolases, such as butyrylcholinesterase (BChE).[5] The inhibitory profile against different esterases can vary significantly depending on the carbamate's structure.
Mitochondrial Dysfunction and Oxidative Stress
There is evidence to suggest that some carbamates can induce mitochondrial dysfunction and oxidative stress.[7] This can occur through the inhibition of mitochondrial respiratory chain complexes, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The high lipophilicity of this compound could facilitate its accumulation in mitochondrial membranes, potentially exacerbating such effects.
Modulation of Other Signaling Pathways
Some studies on ethyl carbamate (a related but structurally simpler compound) have implicated effects on the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[8] While a direct link to this compound has not been established, it represents a plausible area for future investigation.
Experimental Protocols for Mechanism of Action Studies
To experimentally confirm the mechanism of action of this compound, a series of in vitro and in vivo assays would be required. The following are detailed methodologies for key experiments.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., from electric eel or human recombinant)
-
This compound stock solution (in a suitable solvent like DMSO) and serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound (this compound at various concentrations) or vehicle control.
-
Add 10 µL of AChE solution and incubate for 10 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
-
Data Analysis:
Assessment of Mitochondrial Respiration
Objective: To evaluate the effect of this compound on mitochondrial oxygen consumption.
Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) allows for the real-time measurement of oxygen consumption in isolated mitochondria or intact cells. By sequentially adding substrates and inhibitors of the electron transport chain, the specific sites of action of a compound can be determined.
Protocol (using isolated mitochondria):
-
Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells) by differential centrifugation.
-
Respirometry Assay:
-
Add isolated mitochondria to the respirometer chambers containing respiration buffer.
-
Add substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure basal respiration.
-
Add ADP to measure state 3 respiration (ATP synthesis-coupled).
-
Add this compound at various concentrations and monitor changes in oxygen consumption.
-
Sequentially add inhibitors such as rotenone (Complex I inhibitor), succinate (Complex II substrate), and antimycin A (Complex III inhibitor) to pinpoint the site of inhibition.
-
-
Data Analysis:
-
Analyze the oxygen flux rates under different conditions to determine the effect of this compound on different parts of the electron transport chain.
-
Measurement of Reactive Oxygen Species (ROS) Production
Objective: To determine if this compound induces oxidative stress by measuring intracellular ROS levels.
Principle: Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), can be used to detect intracellular ROS. DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol (using cultured cells):
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Treat the cells with various concentrations of this compound for a specified time. Include a positive control (e.g., H2O2) and a vehicle control.
-
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in PBS) for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control.
-
Visualizing the Predicted Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially affected by this compound based on the known actions of other carbamates.
Caption: Predicted inhibition of Acetylcholinesterase (AChE) by this compound.
Caption: Potential induction of mitochondrial dysfunction and oxidative stress.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally elucidated, this comparative guide provides a scientifically grounded framework for its predicted biological activities. Based on the extensive literature on the carbamate class, the primary hypothesis is that this compound acts as an inhibitor of acetylcholinesterase. The presence of the long dodecyl chain is expected to significantly influence its potency and pharmacokinetic properties, potentially leading to enhanced membrane interactions and central nervous system effects.
Furthermore, the possibility of secondary mechanisms, including the induction of mitochondrial dysfunction and oxidative stress, should not be overlooked, particularly given the molecule's high lipophilicity.
Future research should focus on:
-
In vitro enzyme inhibition assays to quantify the inhibitory potency of this compound against AChE and other relevant esterases.
-
Cell-based assays to investigate its effects on cell viability, mitochondrial function, and oxidative stress.
-
In vivo studies in appropriate animal models to determine its pharmacokinetic profile and overall toxicological effects.
The experimental protocols and comparative data presented in this guide offer a starting point for researchers to design and execute studies that will definitively confirm the mechanism of action of this compound.
References
- 1. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Western Analysis used in Oxidative Stress Protocols [protocols.io]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
No Data Available for In Vitro and In Vivo Correlation of Ethyl Dodecylcarbamate Activity
A comprehensive search of scientific literature reveals a significant lack of available data on the in vitro and in vivo activities of Ethyl dodecylcarbamate. Consequently, a direct correlation and comparison of its activities in these two modalities cannot be established at this time.
Initial investigations into the biological activity of this compound did not yield any specific studies detailing its effects in either laboratory (in vitro) or whole-organism (in vivo) settings. The scientific discourse predominantly focuses on a related compound, Ethyl carbamate (also known as urethane), and other carbamate derivatives. These studies extensively explore the toxicological and carcinogenic properties of Ethyl carbamate, its metabolic pathways, and its impact on various cellular and animal models.
The absence of research specifically investigating this compound means that crucial data points required for a comparative analysis are missing. This includes, but is not limited to:
-
In Vitro Metrics: Data such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and MIC (minimum inhibitory concentration) values, which are fundamental for quantifying a compound's potency and efficacy at a cellular level, are not available for this compound.
-
In Vivo Studies: There is no information regarding the therapeutic efficacy, dosage, routes of administration, or potential toxicological effects of this compound in animal models.
-
Experimental Protocols: Detailed methodologies for any potential in vitro or in vivo experiments involving this compound are not published in the accessible scientific literature.
Without these foundational pieces of information, it is impossible to construct a meaningful comparison guide that meets the core requirements of data presentation, experimental protocol documentation, and visualization of any associated biological pathways or workflows for this compound.
Researchers, scientists, and drug development professionals interested in the biological activities of carbamate compounds are encouraged to consult the extensive body of literature available for Ethyl carbamate and other more widely studied derivatives. However, for this compound specifically, further primary research is required to elucidate its pharmacological and toxicological profile.
Safety Operating Guide
Safe Disposal of Ethyl Dodecylcarbamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of ethyl dodecylcarbamate, a compound that is harmful if swallowed and may cause cancer.[1] Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards associated with this compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: A face shield may be required for splash hazards.
-
Body Protection: A lab coat or other protective clothing.[1]
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dusts or vapors.
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal service. On-site treatment or neutralization is not advised without specific, validated protocols and regulatory approval. The following steps will guide you in preparing the chemical waste for collection.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound".
-
Do not mix this compound with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents, strong bases, and strong acids.[1][2]
2. Waste Collection:
-
Carefully transfer any unwanted this compound into the designated waste container.
-
For spills, collect the material by carefully sweeping or scooping. Avoid generating dust. Place the collected material into the labeled waste container.
-
Use non-sparking tools if the material is in a flammable solvent.
3. Container Management:
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[2]
4. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the Safety Data Sheet for this compound.
-
Follow all institutional and local regulations for hazardous waste disposal. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant".[1][2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point | 48 - 50 °C / 118 - 122 °F |
| Boiling Point | 182 - 184 °C / 360 - 363 °F |
| Flash Point | 92 °C / 197.6 °F[3] |
| Specific Gravity | 0.981[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl dodecylcarbamate
For professionals in research, science, and drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling carbamates, with a specific focus on providing a baseline understanding applicable to compounds like Ethyl dodecylcarbamate. Due to the limited availability of specific safety data for this compound, this document leverages information from the closely related and well-studied compound, Ethyl carbamate (Urethane, CAS No. 51-79-6). Researchers should use this information as a starting point and exercise caution, as the larger dodecyl group in this compound may alter its physical and toxicological properties.
Personal Protective Equipment (PPE) and Engineering Controls
When handling carbamates, a multi-layered approach to safety, incorporating both personal protective equipment and engineering controls, is essential.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area.[1] The use of a chemical fume hood is recommended to minimize inhalation exposure.[1]
-
Eye Wash Stations and Safety Showers: Easily accessible and fully functional emergency eye wash stations and safety showers are mandatory in any area where carbamates are handled.
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH (US) or EN 149 (EU) approved respirator.[1]
Chemical Safety and Hazard Information
The following table summarizes the key hazard information for Ethyl carbamate, which should be considered as indicative for related compounds.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Carcinogenicity | May cause cancer.[2][3] IARC: 2A - Probably carcinogenic to humans. |
| Physical State | Solid (powder)[2] |
| Appearance | White[2] |
| Odor | Odorless[2] |
| Flash Point | 92 °C / 197.6 °F[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and aldehydes.[1] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] |
Standard Operating Procedure for Handling
A systematic approach to handling carbamates is crucial to minimize risk. The following workflow outlines the key steps for safe handling, from preparation to disposal.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][2]
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.[1]
-
Store locked up and in an area accessible only to authorized personnel.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
-
Do not allow the product to enter drains.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling carbamates and maintain a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
